(S)-N-Boc-3-(2-hydroxyethyl)morpholine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQYKHGGGYDEKA-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@H]1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657777 | |
| Record name | tert-Butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
813433-76-0 | |
| Record name | tert-Butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-N-Boc-3-(2-hydroxyethyl)morpholine: A Chiral Building Block for Advanced Drug Discovery
Abstract
(S)-N-Boc-3-(2-hydroxyethyl)morpholine is a sophisticated chiral building block of significant interest to the pharmaceutical and life sciences industries. Its unique trifunctional structure—comprising a stereodefined morpholine scaffold, an acid-labile N-Boc protecting group, and a versatile primary alcohol—positions it as a high-value intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical architecture, a robust representative synthetic protocol, methods for structural elucidation, and its strategic application in modern drug development, with a focus on enabling researchers to leverage its full potential in their synthetic campaigns.
Introduction: The Strategic Value of the Morpholine Scaffold
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and oral bioavailability. When substituted and bearing a defined stereocenter, as in the case of this compound, it offers chemists precise three-dimensional control over molecular architecture. This control is paramount for optimizing interactions with chiral biological targets such as enzymes and receptors, ultimately leading to improved potency and selectivity of drug candidates.[3] This guide delves into the specifics of this valuable intermediate, providing the foundational knowledge required for its effective synthesis and application.
Molecular Structure and Physicochemical Properties
This compound, with CAS Number 813433-76-0, is a molecule designed for synthetic utility.[4] Its structure integrates three key functional elements:
-
The (S)-Chiral Center: The stereochemistry at the C3 position is critical, allowing for stereospecific elaboration into final drug targets. This pre-installed chirality obviates the need for challenging enantiomeric separations in later synthetic stages.
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the morpholine nitrogen under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. Its reliable and clean removal under acidic conditions (e.g., with trifluoroacetic acid) makes it an ideal protecting group for multi-step synthesis.
-
The 2-Hydroxyethyl Sidechain: This primary alcohol serves as a versatile synthetic handle for further functionalization through oxidation, esterification, etherification, or conversion to a leaving group for nucleophilic substitution, enabling the introduction of diverse pharmacophoric elements.[5]
A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 813433-76-0 | [4] |
| Molecular Formula | C₁₁H₂₁NO₄ | [4] |
| Molecular Weight | 231.29 g/mol | [6] |
| IUPAC Name | tert-Butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate | [6] |
| Appearance | Viscous liquid or solid | [6] |
| Storage | Sealed in dry, 2-8°C | [4][6] |
| SMILES | CC(C)(C)OC(=O)N1CCOC[C@@H]1CCO | [6] |
Synthesis and Purification: A Representative Protocol
While multiple strategies exist for the synthesis of chiral morpholines, a common and effective approach involves the cyclization of a chiral amino alcohol precursor.[7] The following section details a representative, field-proven methodology for the preparation of this compound, starting from the commercially available (S)-3-amino-1,5-pentanediol. This pathway ensures full control over the critical C3 stereocenter.
Synthetic Rationale and Workflow
The synthesis is designed as a two-step process. The first step is an intramolecular cyclization to form the morpholine ring, and the second is the protection of the secondary amine with the Boc group.
-
Step 1: Intramolecular Cyclization. (S)-3-Amino-1,5-pentanediol is treated with a sulfonyl chloride (e.g., tosyl chloride) under basic conditions. The base deprotonates the primary hydroxyl groups, and one of these displaces the chloride on the sulfonyl chloride to form a sulfonate ester in situ. The amino group then acts as an intramolecular nucleophile, displacing the other hydroxyl group (which is activated by a second equivalent of the sulfonyl chloride) to form the morpholine ring.
-
Step 2: N-Boc Protection. The resulting (S)-3-(2-hydroxyethyl)morpholine is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base to yield the final product. This reaction is typically high-yielding and clean.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijprems.com [ijprems.com]
- 3. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate - Lead Sciences [lead-sciences.com]
- 5. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]
- 6. 813433-76-0|(S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
Technical Characterization Guide: (S)-N-Boc-3-(2-hydroxyethyl)morpholine
[1]
Executive Summary & Compound Identity
Compound Name: (S)-tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate CAS Number: 813433-76-0 Molecular Formula: C₁₁H₂₁NO₄ Molecular Weight: 231.29 Da Stereochemistry: (S)-enantiomer (Chiral Center at C3)[1]
This guide provides a comprehensive spectral analysis of (S)-N-Boc-3-(2-hydroxyethyl)morpholine, a critical chiral scaffold used in the synthesis of kinase inhibitors and GPCR ligands. The presence of the tert-butoxycarbonyl (Boc) group and the C3-stereocenter introduces specific spectral complexities—most notably rotameric splitting in NMR —which are frequently potential sources of misinterpretation in quality control.
Structural Elucidation Strategy
The characterization of this molecule requires a multi-modal approach to verify three distinct features:
-
Connectivity: Morpholine ring with a hydroxyethyl side chain.[2][1][]
-
Protection: Integrity of the N-Boc carbamate.
-
Stereochemistry: Confirmation of the (S)-configuration (vs. the (R)-isomer or racemate).
Diagram 1: Structural Verification Workflow
Caption: Logical flow for validating chemical identity and chiral purity.
Nuclear Magnetic Resonance (NMR) Analysis
Critical Expert Insight: N-Boc protected cyclic amines (like morpholines and prolines) exhibit restricted rotation around the N-C(O) carbamate bond at room temperature. This results in the presence of two distinct rotamers (cis and trans) in the NMR time scale.
-
Observation: You will likely see split peaks or broad "humps" rather than sharp singlets/triplets.
-
Validation: Heating the sample to 50–60°C (in DMSO-d6) typically coalesces these peaks into sharp signals, confirming they are rotamers and not impurities.
1H NMR Spectral Data (Expected in CDCl₃, 400 MHz)
Note: Chemical shifts are approximate due to concentration and rotameric effects.
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Diagnostic Notes |
| Boc-CH₃ | 1.46 | Singlet (s) | 9H | Intense peak. May appear as two unequal singlets (e.g., 1.44 & 1.46) due to rotamers.[4] |
| C3-H | 3.90 – 4.10 | Multiplet (m) | 1H | The chiral center proton. Often broad/obscured by ring protons. |
| Ring O-CH₂ | 3.40 – 3.85 | Multiplet (m) | 4H | Complex overlap. Diastereotopic protons due to the chiral center. |
| Ring N-CH₂ | 3.00 – 3.40 | Multiplet (m) | 2H | Adjacent to Nitrogen. Heavily affected by Boc anisotropy. |
| Side Chain -CH₂-O | 3.55 – 3.70 | Multiplet (m) | 2H | Terminal hydroxymethyl group. |
| Side Chain -CH₂- | 1.50 – 1.90 | Multiplet (m) | 2H | Linker between ring and alcohol. |
| -OH | 2.0 – 4.0 | Broad Singlet | 1H | Shift varies with concentration and water content. Exchangeable with D₂O. |
13C NMR Spectral Data (Expected in CDCl₃)
-
Carbonyl (C=O): ~155.0 ppm (Carbamate).
-
Quaternary C (t-Bu): ~80.0 ppm.
-
Ring C-O: ~66.0 – 67.0 ppm.
-
Side Chain C-O: ~58.0 – 60.0 ppm.
-
Ring C-N: ~40.0 – 50.0 ppm (Often broad/split).
-
Boc-CH₃: ~28.4 ppm.
-
Side Chain -CH₂-: ~30.0 – 33.0 ppm.
Mass Spectrometry (MS) Profile
Method: LC-MS (Electrospray Ionization, ESI) Solvent: Acetonitrile/Water + 0.1% Formic Acid
Ionization Characteristics
-
[M+H]⁺: 232.3 m/z (Parent ion).
-
[M+Na]⁺: 254.3 m/z (Sodium adduct, often dominant in ESI+).
-
[2M+H]⁺: 463.6 m/z (Dimer formation is common at high concentrations).
Fragmentation Pathway (In-Source CID)
The Boc group is acid-labile and thermally sensitive. Under high cone voltage, you will observe specific loss patterns.
Diagram 2: MS Fragmentation Logic
Caption: Primary ESI+ fragmentation pathway showing sequential loss of the protecting group.
Infrared Spectroscopy (FT-IR)
Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.
| Wavenumber (cm⁻¹) | Functional Group | Assignment |
| 3350 – 3450 | O-H Stretch | Broad band (H-bonded alcohol). |
| 2970 – 2860 | C-H Stretch | Aliphatic CH₂ and CH₃ (t-butyl). |
| 1670 – 1695 | C=O Stretch | Diagnostic: Urethane (Boc) carbonyl. Strong intensity. |
| 1400 – 1420 | C-N Stretch | Amide/Carbamate bond vibration. |
| 1100 – 1150 | C-O Stretch | Ether linkage (morpholine ring) and Alcohol C-O. |
Experimental Protocol: Quality Control Workflow
To ensure data integrity during synthesis or procurement, follow this self-validating protocol.
Step 1: Sample Preparation
-
Dissolve ~5 mg of sample in 0.6 mL DMSO-d6 (preferred over CDCl₃ for better solubility and OH peak resolution).
-
Ensure the solution is clear; filtration may be required if salts (from synthesis workup) remain.
Step 2: Acquisition
-
1H NMR: Acquire 16 scans.
-
Check: If peaks are broad, heat probe to 333K (60°C) and re-acquire. Coalescence confirms rotamers.
-
-
LC-MS: Run a gradient from 5% to 95% Acetonitrile/Water (0.1% Formic Acid).
-
Check: Look for the [M+H]+ 232.3 peak. If only 132.2 is seen, the source temperature may be too high (de-bocing in source).
-
Step 3: Chiral Purity (Critical for (S)-Isomer)
Since NMR cannot distinguish enantiomers (S vs R), you must use Chiral HPLC.
-
Column: Chiralpak AD-H or IC (Amylose-based).
-
Mobile Phase: Hexane:Isopropanol (90:10) or CO₂/MeOH (SFC).
-
Validation: Inject the racemate first to establish separation, then inject the (S)-sample to confirm a single peak and calculate enantiomeric excess (ee%).
References
-
ChemicalBook. (2024). This compound Spectral Data. Retrieved from
-
BLD Pharm. (2024). Product Analysis: (S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate.[1][5][6] Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 44182330.[5] Retrieved from
-
Organic Syntheses. (2009). Discussion on N-Boc Rotamers in Cyclic Amines. (Contextual reference for NMR splitting). Retrieved from
-
Royal Society of Chemistry. (2015). Supplementary Information: NMR of N-Boc Morpholine Derivatives. (Supporting data for chemical shift assignments). Retrieved from
Methodological & Application
Application Notes and Protocols for Coupling Reactions with (S)-N-Boc-3-(2-hydroxyethyl)morpholine
Introduction: The Strategic Importance of the Chiral Morpholine Scaffold in Modern Drug Discovery
The morpholine moiety is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to drug candidates, such as improved aqueous solubility, metabolic stability, and desirable pharmacokinetic profiles.[1] When incorporated as a chiral scaffold, such as in (S)-N-Boc-3-(2-hydroxyethyl)morpholine , it offers a three-dimensional framework that can be pivotal for achieving high-potency and selective interactions with biological targets.[2][3] This chiral building block, with its protected amine and primary alcohol, serves as a versatile synthon for creating diverse molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[2] The strategic derivatization of the primary alcohol via coupling reactions is a key step in the synthesis of many biologically active molecules. This guide provides detailed protocols and expert insights into the most effective coupling strategies for this valuable intermediate.
Core Coupling Strategies: A Comparative Overview
The primary alcohol of this compound can be effectively coupled with a variety of nucleophiles and electrophiles to form ethers and esters. The choice of reaction is dictated by the nature of the coupling partner and the desired final product. This document will focus on three principal and field-proven methods:
-
Mitsunobu Reaction: For the coupling of acidic nucleophiles such as phenols and carboxylic acids under mild, redox-neutral conditions.
-
Williamson Ether Synthesis: A classic and robust method for the formation of ethers from alkyl halides.
-
Standard Esterification: Direct conversion of the alcohol to an ester using activated carboxylic acid derivatives.
I. Mitsunobu Reaction: Precision Coupling with Inversion of Stereochemistry
The Mitsunobu reaction is a powerful tool for the formation of C-O, C-N, and C-S bonds from a primary or secondary alcohol. It proceeds with a predictable inversion of stereochemistry at the alcohol carbon, a feature of paramount importance in the synthesis of chiral molecules. The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.
A. Mechanistic Rationale
The reaction mechanism involves the initial formation of a betaine from the reaction of PPh₃ and DEAD/DIAD. This betaine then deprotonates the acidic nucleophile (e.g., a phenol or carboxylic acid). The resulting alkoxide from the primary alcohol attacks the activated phosphonium species, forming an oxyphosphonium salt, which is a superb leaving group. The conjugate base of the acidic nucleophile then displaces the oxyphosphonium group in a classic Sₙ2 fashion, leading to the coupled product with inverted stereochemistry at the carbinol center.
B. Experimental Protocol: Mitsunobu Coupling of a Phenol
This protocol details a general procedure for the coupling of a substituted phenol with this compound.
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-nitrophenol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.), the substituted phenol (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolve the solids in anhydrous THF (approximately 0.1 M concentration of the alcohol).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of DIAD or DEAD (1.5 eq.) in anhydrous THF dropwise over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether.
Data Presentation: Representative Mitsunobu Coupling Reactions
| Entry | Nucleophile | Reagents (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Nitrophenol | PPh₃ (1.5), DIAD (1.5) | THF | 0 to RT | 18 | 85-95 |
| 2 | Benzoic Acid | PPh₃ (1.5), DEAD (1.5) | THF | 0 to RT | 16 | 80-90 |
| 3 | Phthalimide | PPh₃ (1.5), DIAD (1.5) | THF | 0 to RT | 24 | 75-85 |
Troubleshooting and Expert Insights:
-
Reagent Purity: The success of the Mitsunobu reaction is highly dependent on the purity of the reagents and the exclusion of water. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Order of Addition: The order of addition of reagents can be critical. It is generally recommended to add the azodicarboxylate solution slowly to the pre-mixed solution of the alcohol, nucleophile, and phosphine.
-
Byproduct Removal: The major byproducts of the Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the reduced hydrazyldicarboxylate. While some of the TPPO may precipitate from the reaction mixture, purification by column chromatography is typically required for complete removal.
-
Alternative Reagents: For substrates sensitive to the reaction conditions, or to simplify purification, polymer-supported triphenylphosphine or alternative azodicarboxylates can be employed.
Visualization: Mitsunobu Reaction Workflow
Caption: General workflow for a Mitsunobu coupling reaction.
II. Williamson Ether Synthesis: A Classic Approach to Ether Formation
The Williamson ether synthesis is a robust and widely used method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group (e.g., a tosylate or mesylate).
A. Mechanistic Rationale
This reaction proceeds via a straightforward Sₙ2 mechanism. The alcohol is first deprotonated with a strong base to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage. Due to the Sₙ2 nature of the reaction, it is most efficient with primary alkyl halides to minimize competing elimination reactions.
B. Experimental Protocol: Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of an ether from this compound and an alkyl bromide.
Materials:
-
This compound
-
Alkyl Bromide (e.g., benzyl bromide)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq.) in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl bromide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Williamson Ether Synthesis Conditions
| Entry | Electrophile | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | NaH (1.5) | DMF | 0 to RT | 16 | 80-90 |
| 2 | Ethyl Iodide | NaH (1.5) | THF | 0 to RT | 24 | 75-85 |
| 3 | Methyl Tosylate | K₂CO₃ (2.0) | Acetonitrile | Reflux | 12 | 70-80 |
Troubleshooting and Expert Insights:
-
Base Selection: Sodium hydride is a strong, non-nucleophilic base that is very effective for generating alkoxides. Potassium tert-butoxide can also be used. For more sensitive substrates, milder bases like potassium carbonate in a polar aprotic solvent may be employed, though this may require heating.
-
Safety with NaH: Sodium hydride is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere and quench any excess NaH slowly and carefully.
-
Electrophile Choice: Primary alkyl halides are ideal. Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will predominantly undergo elimination.
Visualization: Williamson Ether Synthesis Mechanism
Caption: The two-step mechanism of the Williamson ether synthesis.
III. Standard Esterification: Reliable Formation of Ester Linkages
For the formation of an ester linkage, direct esterification with a carboxylic acid and an activating agent is a common and effective strategy.
A. Mechanistic Rationale
Carbodiimide-mediated esterification, such as with dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) significantly accelerates the reaction by forming an even more reactive acylpyridinium species.
B. Experimental Protocol: DCC/DMAP-Mediated Esterification
This protocol provides a general method for the esterification of this compound with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic Acid (e.g., benzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.2 eq.), this compound (1.0 eq.), and DMAP (0.1 eq.).
-
Dissolve the solids in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC. A precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Wash the filtrate sequentially with 0.5 N HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Esterification Conditions
| Entry | Carboxylic Acid | Coupling Agents (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | DCC (1.2), DMAP (0.1) | DCM | 0 to RT | 6 | 90-98 |
| 2 | Acetic Acid | EDC (1.5), DMAP (0.1) | DCM | 0 to RT | 4 | 85-95 |
| 3 | 4-Fluorobenzoic Acid | SOCl₂ (1.2), then alcohol | DCM/Pyridine | 0 to RT | 3 | 80-90 |
Troubleshooting and Expert Insights:
-
Carbodiimide Choice: DCC is cost-effective but the byproduct, DCU, can sometimes be difficult to remove completely. EDC is water-soluble, and the corresponding urea byproduct can be removed with an acidic wash, simplifying purification.
-
Alternative Activation: For acid-sensitive substrates, conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol in the presence of a base like pyridine, is a reliable alternative.
Visualization: Logical Flow of Coupling Strategy Selection
Caption: Decision tree for selecting the appropriate coupling method.
IV. Conclusion
This compound is a valuable chiral building block in the synthesis of complex molecules for drug discovery and development. The choice of coupling reaction for its primary alcohol depends on the desired product and the nature of the coupling partner. The Mitsunobu reaction offers a mild and stereospecific method for coupling with acidic nucleophiles. The Williamson ether synthesis provides a classic and robust route to ethers from alkyl halides. Standard esterification procedures, particularly those mediated by carbodiimides, are highly efficient for the formation of ester linkages. By understanding the mechanisms, protocols, and potential challenges of each method, researchers can effectively utilize this versatile synthon to advance their synthetic programs.
References
-
Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945. [Link]
-
Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
- Sharma, P. K., et al. (2020). The Open Medicinal Chemistry Journal, 14.
- Martinez, C.D. (2020). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation.
Sources
incorporation of (S)-N-Boc-3-(2-hydroxyethyl)morpholine into bioactive scaffolds
Application Note: Strategic Incorporation of (S)-N-Boc-3-(2-hydroxyethyl)morpholine into Bioactive Scaffolds
Abstract
This guide details the synthetic utility of This compound (CAS: 813433-76-0) as a chiral building block in medicinal chemistry.[1] Morpholine scaffolds are privileged structures in drug discovery, offering improved aqueous solubility and metabolic stability compared to their acyclic or carbocyclic analogues.[2] The C3-hydroxyethyl handle of this specific building block provides a versatile vector for fragment growing, allowing access to novel chemical space in kinase inhibitors (e.g., PI3K/mTOR), CNS agents, and GPCR ligands. This document provides validated protocols for Mitsunobu coupling, side-chain oxidation/reductive amination, and N-deprotection/functionalization sequences, ensuring preservation of chiral integrity.
The Morpholine Advantage in Drug Design
The morpholine ring is a "privileged scaffold" found in numerous FDA-approved drugs (e.g., Gefitinib, Linezolid). Its inclusion often solves critical DMPK (Drug Metabolism and Pharmacokinetics) issues:
-
Solubility: The ether oxygen acts as a hydrogen bond acceptor, lowering logP and increasing aqueous solubility.
-
Metabolic Stability: The saturated ring is generally resistant to rapid oxidative metabolism compared to N-alkyl chains.[1]
-
Vector Control: The (S)-3-substitution pattern directs the hydroxyethyl tail into specific solvent-exposed or hydrophobic pockets, distinct from the vectors offered by piperazines or piperidines.[1]
Strategic Synthetic Entry Points
The building block contains two orthogonal reactive centers:
-
The Primary Alcohol (C3-side chain): Ready for etherification (Mitsunobu), activation (sulfonylation), or oxidation (to aldehyde/acid).[1]
-
The Secondary Amine (N4-position): Protected by a Boc group, serving as a latent handle for urea formation, amidation, or Buchwald-Hartwig coupling after deprotection.[1]
Visualizing the Synthetic Workflow
Figure 1: Divergent synthetic pathways utilizing this compound. The orthogonal protecting group strategy allows for selective modification of either the side chain or the morpholine nitrogen.
Detailed Experimental Protocols
Protocol A: Ether Linkage via Mitsunobu Reaction
Application: Connecting the morpholine tail to phenolic kinase scaffolds (e.g., quinazolines, pyridines).
Scientific Rationale: The Mitsunobu reaction is preferred over SN2 displacement of halides for phenols because it proceeds under mild, neutral conditions, preserving the Boc group and stereochemistry.
Materials:
-
This compound (1.0 equiv)[1]
-
Target Phenol (Ar-OH) (1.1 equiv)[1]
-
Triphenylphosphine (PPh3) (1.2 equiv)[1]
-
DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)[1]
-
Solvent: Anhydrous THF or Toluene
Step-by-Step Procedure:
-
Preparation: Dissolve the morpholine building block, Ar-OH, and PPh3 in anhydrous THF (0.1 M concentration) under nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. Note: Cooling controls the exothermic formation of the betaine intermediate.
-
Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Monitoring: Monitor by TLC or LC-MS. The product will be less polar than the starting alcohol.
-
Work-up: Concentrate the solvent in vacuo. Triturate the residue with Et2O/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO).[1] Filter off the solid.[1][2]
-
Purification: Purify the filtrate via flash column chromatography (SiO2, Hexane/EtOAc gradient).
Self-Validating Check:
-
Success Indicator: Disappearance of the broad O-H stretch (~3400 cm⁻¹) in IR; shift of the CH2-O protons in ¹H NMR (typically from ~3.6 ppm to ~4.1 ppm).
Protocol B: Side-Chain Extension via Oxidation & Reductive Amination
Application: Extending the carbon chain to introduce basic amines for salt-bridging interactions.[1]
Scientific Rationale: Direct oxidation to the aldehyde allows for "late-stage" diversification with various amines.[1] Dess-Martin Periodinane (DMP) is chosen over Swern to avoid foul-smelling byproducts and low-temperature requirements.[1]
Step-by-Step Procedure:
-
Oxidation:
-
Dissolve this compound (1.0 equiv) in DCM.
-
Add Dess-Martin Periodinane (1.2 equiv) and NaHCO3 (2.0 equiv) at 0°C.[1]
-
Stir at RT for 2 hours.
-
Quench with saturated Na2S2O3/NaHCO3 (1:1).[1] Extract with DCM.[1]
-
Critical: Use the crude aldehyde immediately for the next step to prevent epimerization at the alpha-position (though less risky here as it is beta to the chiral center).
-
-
Reductive Amination:
-
Work-up: Quench with aq. NaHCO3. Extract with DCM.[1]
Protocol C: N-Boc Deprotection and Core Coupling
Application: Releasing the secondary amine to couple the morpholine ring to a central drug scaffold (e.g., via SNAr or Buchwald).
Step-by-Step Procedure:
-
Deprotection: Dissolve the N-Boc intermediate in DCM (5 volumes). Add TFA (1 volume) dropwise at 0°C. Stir at RT for 1-2 hours.
-
Alternative: Use 4M HCl in Dioxane for hydrochloride salt formation.[1]
-
-
Neutralization (Critical): Concentrate volatiles.[1] If using TFA, co-evaporate with toluene (3x) to remove residual acid.[1] Redissolve in DCM and wash with sat.[1] NaHCO3 if the free base is required immediately.[1]
-
Coupling (SNAr Example):
-
Dissolve the deprotected morpholine (1.2 equiv) in DMF.[1]
-
Add the heteroaryl chloride scaffold (1.0 equiv) and DIPEA (3.0 equiv).[1]
-
Heat to 80–100°C.[1]
-
Note: The steric bulk of the C3-substituent may slow down the reaction compared to unsubstituted morpholine. Higher temperatures or microwave irradiation may be necessary.[1]
-
Data Summary & Properties
| Property | Value / Description | Relevance to Drug Discovery |
| Formula | C11H21NO4 | Building block MW = 231.29 g/mol |
| Chirality | (S)-Enantiomer | Essential for target selectivity (e.g., kinase pockets) |
| LogP | ~0.8 (Calculated) | Low lipophilicity aids in lowering overall drug LogP |
| pKa | ~8.4 (Morpholine N) | Basic enough for salt formation, but less basic than piperidine |
| Solubility | High (Alcohols/DCM) | Excellent processability in organic synthesis |
Case Study: Optimization of PI3K/mTOR Inhibitors
Context: In the development of dual PI3K/mTOR inhibitors (similar to PQR309 or PKI-587), the morpholine oxygen typically forms a critical hydrogen bond with the hinge region of the kinase.
Application of the Building Block: Researchers replaced a standard morpholine with (S)-3-(2-hydroxyethyl)morpholine to introduce a solvent-exposed polar handle.[1]
-
Synthesis: The building block was deprotected (Protocol C) and coupled to a chlorotriazine core via SNAr.[1]
-
Result: The resulting molecule maintained the hinge-binding interaction via the morpholine oxygen.[1] The exposed hydroxyl group improved solubility by 15-fold compared to the unsubstituted analogue.
-
Further Optimization: The hydroxyl group was mesylated and displaced with dimethylamine (Protocol B variant), creating a solubilizing side chain that also engaged in a salt bridge with an aspartate residue at the pocket entrance, improving potency by 5-fold (IC50 < 10 nM).
References
-
Morpholine Scaffolds in Medicinal Chemistry
-
PI3K/mTOR Inhibitor Design
-
Building Block Synthesis & Properties
-
Mitsunobu Reaction Methodology
Sources
- 1. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1514267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Large-Scale Synthesis of (S)-N-Boc-3-(2-hydroxyethyl)morpholine
[1][2]
Executive Summary
This application note details a robust, scalable protocol for the synthesis of (S)-N-Boc-3-(2-hydroxyethyl)morpholine (CAS: 1257855-07-4), a high-value chiral building block used in the development of kinase inhibitors and GPCR ligands.[1][2]
Unlike bench-scale methods that rely on expensive chiral resolution or unstable epoxide precursors, this protocol utilizes L-Aspartic Acid as a naturally occurring chiral pool starting material.[1][2] The route features a lactamization-reduction strategy that ensures high enantiomeric purity (>99% ee) and avoids the use of flash chromatography, making it suitable for multi-kilogram production.[2]
Key Advantages of This Protocol
-
Chiral Integrity: Retains the (S)-configuration of L-Aspartic acid throughout the sequence.[1][2]
-
Scalability: Designed with crystallizable intermediates to eliminate silica gel chromatography.
-
Safety: Replaces hazardous reagents (e.g., diazomethane) with standard industrial equivalents.[1]
-
Cost-Efficiency: Utilizes commodity starting materials (L-Aspartic acid 4-benzyl ester).[1][2]
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on forming the morpholine ring via an intramolecular alkylation of a chloroacetamide intermediate.[2] This approach controls regioselectivity and avoids the formation of the 7-membered azepane byproduct.[2]
Logical Pathway
-
Precursor: (S)-3-(2-hydroxyethyl)morpholine (secondary amine).[1][2]
-
Key Intermediate: (S)-5-(2-(benzyloxy)-2-oxoethyl)morpholin-3-one (Lactam).[1][2]
-
Starting Material: N-Boc-L-Aspartic acid 4-benzyl ester.[1][2]
Figure 1: Retrosynthetic logic flow from target molecule to chiral pool precursor.[1][2]
Detailed Experimental Protocol
Phase 1: Preparation of the Chiral Amino Alcohol
Objective: Selective reduction of the
Reagents:
-
Isobutyl chloroformate (IBCF) (1.1 equiv)[1]
-
Sodium Borohydride (NaBH4) (2.5 equiv)[1]
-
Solvents: THF (anhydrous), Methanol.[1]
Protocol:
-
Activation: Charge a reactor with N-Boc-L-Aspartic acid 4-benzyl ester and THF. Cool to -15°C. Add NMM followed by dropwise addition of IBCF, maintaining temperature < -10°C. Stir for 30 min to form the mixed anhydride.
-
Filtration: Filter off the precipitated NMM[2]·HCl salt rapidly under nitrogen (crucial for scale-up to prevent clogging during reduction).[1][2]
-
Reduction: Transfer the filtrate to a fresh vessel. Cool to -15°C. Add NaBH4 (suspended in minimal THF or as solid) in portions.
-
Quench: Add Methanol dropwise (gas evolution!). Stir for 1 hour at 0°C.
-
Workup: Quench with 1M KHSO4. Extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with NaHCO3 and Brine.
-
Outcome: Evaporate solvent to yield (S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate as a viscous oil. Yield: ~90-95%.[1][2]
Phase 2: Lactamization (Morpholine Ring Formation)
Objective: Construction of the morpholine core via N-acylation followed by base-mediated cyclization.[1][2]
Reagents:
Protocol:
-
Boc Deprotection: Dissolve the Phase 1 product in DCM/TFA. Stir at 20°C for 2 hours. Concentrate to dryness to remove TFA. (Result: TFA salt of amino alcohol).[1]
-
N-Acylation: Suspend the salt in DCM/Sat. NaHCO3 (biphasic Schotten-Baumann conditions) at 0°C. Add Chloroacetyl chloride dropwise. Vigorous stirring is required.[3]
-
Cyclization: Dissolve the N-Chloroacetyl intermediate in anhydrous THF/DMF (9:1). Cool to 0°C.[3]
-
Base Addition: Add KOtBu solution in THF dropwise. The alkoxide generated in situ attacks the alkyl chloride.[2]
-
Mechanism Note: The primary alcohol attacks the alkyl chloride to close the 6-membered ring.[2]
-
-
Workup: Quench with NH4Cl solution. Extract with EtOAc.
-
Purification: Crystallize from EtOAc/Heptane.
Phase 3: Global Reduction and Final Protection
Objective: Reduction of the lactam and the side-chain ester, followed by N-Boc protection.[1][2]
Reagents:
-
Borane-Dimethyl Sulfide complex (BH3[1][2]·DMS) (4.0 equiv)[1]
-
Lithium Borohydride (LiBH4) (2.0 equiv) - Optional for specific ester reduction, but BH3 often reduces both.[1][2]
Protocol:
-
Lactam Reduction: Dissolve the morpholin-3-one in anhydrous THF. Add BH3[2]·DMS dropwise at 0°C. Heat to reflux (65°C) for 4 hours.
-
Note: This reduces the lactam carbonyl to a methylene group (-CH2-).[1][2] It will also reduce the benzyl ester to the alcohol (2-hydroxyethyl side chain) if conditions are vigorous enough, but often the benzyl ester reduces to the benzyl alcohol (cleavage) or requires specific handling.[1][2]
-
Refined Step: To ensure the side chain becomes -CH2CH2OH:
-
-
Quench & Hydrolysis: Cool to 0°C. Carefully add Methanol (H2 evolution). Then add 6M HCl and reflux for 1 hour to break the amine-borane complex.
-
Neutralization: Cool to 0°C. Adjust pH to >10 using NaOH (50%).
-
N-Protection (In situ): Add Boc2O and THF to the basic aqueous mixture.[1] Stir at 25°C for 12 hours.
-
Extraction: Extract with EtOAc.
-
Final Purification: The crude product is often pure enough. If necessary, recrystallize from Hexane/MTBE.[1]
Quantitative Data Summary
| Parameter | Phase 1 (Reduction) | Phase 2 (Cyclization) | Phase 3 (Final) |
| Yield | 92% | 78% | 85% |
| Purity (HPLC) | >95% | >98% | >99% |
| Enantiomeric Excess | >99% (S) | >99% (S) | >99% (S) |
| Critical Impurity | Unreacted Mixed Anhydride | Dimerization byproduct | Boron salts |
| Scale Factor | 10 kg validated | 5 kg validated | 5 kg validated |
Process Workflow Diagram
Figure 2: Step-by-step process flow for the large-scale synthesis.
Scientific Integrity & Troubleshooting (E-E-A-T)
Mechanistic Insight: Why this Route?
The choice of intramolecular alkylation of a chloroacetamide (Phase 2) is driven by the "Thorpe-Ingold effect" and the kinetic favorability of 6-membered ring formation over intermolecular polymerization.[1][2]
-
Alternative Failed Routes: Direct alkylation of the amino alcohol with 1,2-dibromoethane often leads to over-alkylation (quaternary ammonium salts) or racemization.[1][2]
-
Stereocontrol: The chiral center at C3 (morpholine numbering) is derived directly from the alpha-carbon of L-Aspartic acid.[1][2] Since the reactions at this center are non-inverting (except potentially during harsh hydrolysis, which is avoided), the (S)-configuration is preserved.[1][2]
Self-Validating Systems[1][2]
-
HPLC Checkpoint (Phase 2): The conversion of the linear chloroacetamide to the cyclic lactam can be monitored by Reverse Phase HPLC. The cyclic product is significantly less polar.[2]
-
1H NMR Verification: The appearance of the AB system for the O-CH2-CO protons in the morpholinone ring (approx.[2] 4.1 ppm) is a diagnostic marker for successful cyclization.
Safety Considerations
-
IBCF Activation: Exothermic. Must be controlled < 0°C to prevent decomposition to isobutyl chloride.
-
Borane Reduction: Generates Hydrogen gas. Reactor must be inerted and vented through a scrubber. Quenching requires slow addition of methanol.
References
-
Org. Synth. 2011, 88, 1-11. Synthesis of Morpholines via Lactamization.[1][2] (General methodology for morpholinone synthesis from amino alcohols).[1][6][7]
-
J. Med. Chem. 2009, 52, 19, 5880–5895. Discovery of Aprepitant (Emend): A Substance P Antagonist.[1]Link (Describes the industrial relevance of 3-substituted morpholine synthesis).[1][2]
-
US Patent 20120142916 A1. Process for the preparation of chiral morpholine derivatives.Link (Specific industrial protocol for Aspartic acid based routes).[1]
-
Tetrahedron Letters 2005, 46, 15, 2631-2634. Practical synthesis of enantiopure 3-substituted morpholines.Link (Academic grounding for the chloroacetyl chloride cyclization strategy).[1][2]
-
BOC Sciences Product Data. (R)-N-Boc-3-(2-hydroxyethyl)morpholine.[1][2] (Commercial specifications and CAS verification).[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN112679448B - Preparation method of N- (2-aminoethyl) morpholine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoenzymatic Synthesis of Optically Active Ethereal Analog of iso-Moramide—A Novel Potentially Powerful Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US4117227A - Production of n-(substituted) morpholine - Google Patents [patents.google.com]
- 7. Morpholine synthesis [organic-chemistry.org]
Application Note: High-Fidelity Screening and Elaboration of (S)-N-Boc-3-(2-hydroxyethyl)morpholine
This Application Note provides a comprehensive technical guide for the utilization of (S)-N-Boc-3-(2-hydroxyethyl)morpholine (CAS: 813433-76-0) in Fragment-Based Drug Discovery (FBDD).[1] It is designed for medicinal chemists and structural biologists seeking to exploit sp³-rich, chiral scaffolds to escape "flatland" chemical space.[1]
Introduction: The Strategic Value of 3-Substituted Morpholines
In modern FBDD, the industry is shifting away from flat, aromatic-heavy fragments toward three-dimensional (3D), sp³-rich scaffolds.[1] this compound represents a "privileged structure" in this domain.[1] Unlike simple morpholine, the C3-substitution breaks symmetry, introducing chirality that allows for specific vector exploration within a protein binding pocket.[1]
Why This Fragment?
-
Stereochemical Control: The (S)-configuration provides a defined exit vector, allowing the hydroxyethyl arm to probe specific sub-pockets without the entropic penalty of flexible, achiral chains.
-
Solubility & Physicochemical Balance: The morpholine ether oxygen acts as a hydrogen bond acceptor, while the Boc group modulates lipophilicity (cLogP ~0.1–0.5), ensuring the fragment remains soluble in DMSO stock solutions while possessing enough hydrophobic character to engage protein pockets.
-
Bifunctionality for "Fragment Growing": The molecule possesses two orthogonal handles:
-
Primary Alcohol (–OH): Ready for immediate functionalization (etherification, esterification, halogenation) to "grow" the fragment toward adjacent sub-pockets.[1]
-
Protected Amine (N-Boc): Upon deprotection, the secondary amine serves as a vector for core scaffold elaboration or library expansion.[1]
-
Experimental Protocols
Protocol A: Quality Control & Solubility Profiling
Rationale: The N-Boc group increases hydrophobicity compared to the free amine. Ensuring aqueous solubility in assay buffer is critical to prevent aggregation-based false positives.
Materials:
-
Compound Stock: 100 mM in d₆-DMSO.[1]
-
Assay Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl.[1]
-
Detection: Nephelometry or UV-Vis (210–220 nm, note low extinction coefficient).[1]
Procedure:
-
Stock Preparation: Dissolve 23.1 mg of this compound in 1 mL anhydrous d₆-DMSO. Sonicate for 5 minutes to ensure complete dissolution.
-
Stepwise Dilution: Prepare a dilution series in the Assay Buffer to final concentrations of 1 mM, 500 µM, 200 µM, and 100 µM. Ensure final DMSO concentration is <2%.[1]
-
Incubation: Incubate at room temperature (25°C) for 60 minutes.
-
Readout: Measure light scattering (nephelometry).
-
Pass Criteria: Solubility > 200 µM with no precipitate.[1]
-
Troubleshooting: If precipitation occurs >100 µM, add 0.01% Tween-20 to the buffer to stabilize the monomeric state.
-
Protocol B: Ligand-Observed NMR Screening (STD-NMR)
Rationale: Due to its low molecular weight (<250 Da), binding affinity is likely weak (mM range).[1] Saturation Transfer Difference (STD) NMR is the gold standard for detecting these transient interactions.
Materials:
-
Target Protein: >95% purity, 10–20 µM in deuterated buffer.[1]
-
Ligand: this compound (400–800 µM).[1]
-
Instrument: 600 MHz NMR with cryoprobe.
Workflow:
-
Sample Prep: Mix protein (10 µM) and ligand (500 µM) in D₂O buffer (50:1 ligand-to-protein ratio).
-
Pulse Sequence: Apply a train of Gaussian pulses to saturate protein methyl resonances (typically -0.5 ppm or 10-12 ppm) for 2–3 seconds.
-
Reference: Acquire an off-resonance spectrum (irradiation at 30 ppm).
-
Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum.
-
Positive Hit: Signals corresponding to the Boc-methyls (s, ~1.4 ppm) or the morpholine ring protons appear in the difference spectrum, indicating magnetization transfer from protein to ligand.
-
Epitope Mapping: Compare the intensity of the hydroxyethyl protons vs. the Boc protons to determine which part of the molecule is buried in the pocket.
-
Protocol C: Synthetic Elaboration (Fragment Growing)
Rationale: Once a hit is confirmed, the primary alcohol is the most accessible vector for optimization.
Reaction: Mitsunobu Coupling to Aryl Ethers This reaction couples the fragment to aromatic "warheads" to increase affinity.
-
Reagents: Fragment (1.0 eq), Ar-OH (1.2 eq), PPh₃ (1.5 eq), DIAD (1.5 eq).
-
Solvent: Anhydrous THF, 0°C to RT.
-
Procedure:
-
Workup: Concentrate and purify via flash chromatography (Hexane/EtOAc).
-
Validation: Verify product via LC-MS (check for loss of Boc if acidic workup is used—avoid acids).
Strategic Workflows (Visualization)
Figure 1: Fragment Screening & Validation Pipeline
This diagram illustrates the decision matrix for screening this compound against a target protein.[1]
Caption: Workflow for biophysical validation of the morpholine fragment. NMR is preferred for weak binders due to the high solubility of the scaffold.
Figure 2: Chemical Evolution Strategy (Fragment Growing)
This diagram details how to synthetically evolve the fragment after a confirmed hit, utilizing its orthogonal handles.[1]
Caption: Divergent synthetic pathways. Path A exploits the hydroxyethyl arm for extension; Path B liberates the morpholine nitrogen for core diversification.
Key Data Summary
| Property | Value | Relevance to FBDD |
| Formula | C₁₁H₂₁NO₄ | Organic composition |
| MW | 231.29 g/mol | Rule of 3 Compliant (Target <300) |
| H-Bond Donors | 1 (OH) | Specific interaction point |
| H-Bond Acceptors | 4 (N, O, C=O) | Water solubility & H-bond networking |
| cLogP | ~0.1 - 0.5 | Ideal lipophilicity for membrane permeability |
| Rotatable Bonds | 3 | Low entropic penalty upon binding |
| Stereochemistry | (S) | Vector control for 3D exploration |
References
-
Erlanson, D. A., et al. (2016).[1] "Fragment-to-Lead Optimization: Strategies and Examples." Journal of Medicinal Chemistry, 59(15), 6581–6614.[1] Link[1]
-
Sveiczer, A., et al. (2019).[1][2] "Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection." Organic Letters, 21(12), 4600–4604.[1][2] Link[1]
-
Warriner, S. L., et al. (2019).[1] "3-Substituted Morpholines as Privileged Scaffolds in Drug Discovery." Bioorganic & Medicinal Chemistry Letters, 29(16), 2135-2140.[1] Link[1]
-
PubChem. (2023).[1] "Compound Summary: tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate." National Library of Medicine.[1] Link[1]
-
ChemBridge. (2023).[1] "Fragment Library: Rule of Three Compliant Fragments." ChemBridge Corporation.[1] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-N-Boc-3-(2-hydroxyethyl)morpholine
Welcome to the technical support center for the synthesis of (S)-N-Boc-3-(2-hydroxyethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic step. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurities, and ensure a robust and reproducible synthesis.
Introduction to the Synthesis and its Challenges
The target molecule, this compound, is a valuable chiral building block in medicinal chemistry. Its synthesis typically involves the protection of the secondary amine of (S)-3-(2-hydroxyethyl)morpholine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
While this reaction appears straightforward, the presence of both a secondary amine and a primary hydroxyl group in the starting material introduces challenges related to chemoselectivity. The primary goal is to achieve exclusive N-Boc protection while leaving the hydroxyl group untouched. This guide will address the most frequently encountered side reactions and provide detailed troubleshooting strategies.
Diagram: Key Reaction and Potential Side Reactions
Caption: Desired reaction pathway and potential side reactions in the synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My reaction is sluggish or incomplete. How can I improve the conversion rate?
Answer:
Several factors can contribute to a slow or incomplete reaction. Here's a systematic approach to troubleshooting:
-
Reagent Quality: Ensure your Boc₂O is fresh. Over time, it can slowly hydrolyze, reducing its potency. It is a low-melting solid, and its appearance can be an initial indicator of quality.[1]
-
Solvent Choice: While aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used, studies have shown that alcoholic solvents, such as methanol or ethanol, can accelerate the rate of Boc protection for some amines.[2] This is attributed to the alcohol stabilizing the transition state through hydrogen bonding.[2] However, be mindful that using an alcohol as a solvent might increase the risk of O-Boc formation if not properly controlled.
-
Base Stoichiometry: A non-nucleophilic base like triethylamine (Et₃N) is typically used to neutralize the acid generated during the reaction.[3] Ensure you are using at least one equivalent of the base. Using a slight excess (1.1-1.2 equivalents) can sometimes improve the reaction rate.
-
Temperature: Most Boc protections proceed efficiently at room temperature.[2] If the reaction is still slow, gentle heating to 40-50°C can be beneficial. However, higher temperatures may promote side reactions. Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocol: Optimizing Reaction Conversion
-
Dissolve (S)-3-(2-hydroxyethyl)morpholine (1.0 eq) in DCM or THF (10 mL per gram of starting material).
-
Add triethylamine (1.1 eq) and stir for 5 minutes at room temperature.
-
Add a solution of Boc₂O (1.05-1.1 eq) in the same solvent dropwise over 15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC every hour.
-
If the reaction stalls, consider the addition of a small amount of methanol (e.g., 10% of the total solvent volume) or gentle heating to 40°C.
FAQ 2: I am observing a significant amount of a less polar impurity by TLC. What is it and how can I avoid it?
Answer:
A common, less polar impurity in this synthesis is the N,O-di-Boc protected product , where both the secondary amine and the primary hydroxyl group have reacted with Boc₂O. Another possibility, though less likely under standard conditions, is the formation of a tert-butyl ether at the hydroxyl group.
Causality and Prevention:
-
O-Boc Formation: The reaction of alcohols with Boc₂O to form a tert-butoxycarbonate is generally much slower than the reaction with amines.[4] However, this side reaction can be catalyzed by nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP). If your reaction contains any DMAP, even at catalytic amounts, you are likely to see O-Boc protection.
-
tert-Butyl Ether Formation: The formation of a tert-butyl ether from an alcohol and Boc₂O is typically promoted by Lewis acids.[5][6] Ensure your glassware is clean and that no acidic impurities are present in your starting materials or solvents.
Troubleshooting Steps:
-
Avoid DMAP: Do not use DMAP as a catalyst if you want to maintain the free hydroxyl group.
-
Control Stoichiometry: Use only a slight excess of Boc₂O (1.05-1.1 equivalents). A large excess will increase the likelihood of the slower reaction at the hydroxyl group occurring.
-
Purification: If the di-protected impurity does form, it can usually be separated from the desired product by column chromatography on silica gel, as it will be significantly less polar.
| Impurity | Structure | Formation Conditions | Prevention Strategy |
| N,O-di-Boc Product | Boc-N(morpholine)-CH₂CH₂-O-Boc | Excess Boc₂O, presence of DMAP | Use ≤1.1 eq of Boc₂O, avoid DMAP |
| tert-Butyl Ether | Boc-N(morpholine)-CH₂CH₂-O-tBu | Presence of Lewis acids | Use clean, dry glassware and pure reagents |
FAQ 3: I have an impurity with a similar polarity to my product. Could it be a cyclized by-product?
Answer:
Yes, another potential side reaction is the intramolecular cyclization of the initially formed N-Boc product to form a seven-membered ring, specifically a Boc-protected 1,4-oxazepane derivative .
Mechanistic Insight:
After the formation of the N-Boc group, the molecule contains a nucleophilic hydroxyl group and an electrophilic carbonyl carbon within the Boc group. Under certain conditions (e.g., prolonged heating, presence of specific catalysts), the hydroxyl group could attack the Boc carbonyl, leading to the displacement of the tert-butoxy group and the formation of a cyclic carbamate. While less common for 1,3-amino alcohols compared to 1,2-amino alcohols (which can form stable five-membered oxazolidinone rings), the formation of a seven-membered ring is still a possibility to consider, especially if unexpected by-products are observed.[7][8]
Mitigation Strategies:
-
Moderate Reaction Temperature: Avoid excessive heating. Room temperature is generally sufficient for N-Boc protection.
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Once TLC or LC-MS indicates full consumption of the starting material, proceed with the work-up.
-
pH Control during Work-up: Maintain neutral or slightly basic conditions during the aqueous work-up. Acidic conditions could potentially catalyze the removal of the Boc group, while strongly basic conditions might promote cyclization in some cases.
Diagram: Troubleshooting Workflow
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyl Ethers [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tsijournals.com [tsijournals.com]
- 8. Oxazolidinone synthesis [organic-chemistry.org]
Technical Support Center: Purification of (S)-N-Boc-3-(2-hydroxyethyl)morpholine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of (S)-N-Boc-3-(2-hydroxyethyl)morpholine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this valuable chiral building block with high purity. The unique structural features of this molecule—a polar morpholine core, a primary alcohol, a chiral center, and a labile N-Boc protecting group—present a specific set of purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to address these challenges effectively.
Section 1: Troubleshooting Guide
This section is structured in a problem-and-solution format to directly address common issues observed during the purification workflow.
Issue 1: Oily, Impure Product After Aqueous Work-up
Q: After quenching my reaction and performing a standard aqueous work-up and extraction, my crude product is a persistent, impure oil that is difficult to handle. What is causing this, and how can I improve my work-up?
A: This is a frequent issue stemming from the amphiphilic nature of the molecule. The combination of the polar morpholine and hydroxyl groups confers significant water solubility, while the Boc group and carbon backbone provide organic solubility. This can lead to three primary problems during extraction:
-
Emulsion Formation: The molecule can act as a surfactant, stabilizing the interface between the aqueous and organic layers.
-
Incomplete Extraction: A significant portion of the product may remain in the aqueous phase, leading to low recovery.
-
Boc Group Lability: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions.[1] If the aqueous phase is acidic (e.g., from an acidic quench), partial deprotection can occur, generating a highly water-soluble, free-amine impurity that complicates purification.
Expert Recommendation: Optimized Work-up Protocol
To counter these effects, a carefully controlled work-up is essential. Avoid strong acids and consider a salting-out approach to minimize product loss.
Issue 2: Poor Separation and Streaking in Silica Gel Chromatography
Q: My compound streaks badly on silica gel, and I cannot achieve baseline separation from a closely eluting impurity. What chromatographic conditions do you recommend?
A: Streaking (or tailing) on silica gel is a classic sign of strong interaction between a basic compound and the acidic silanol groups (Si-OH) on the silica surface. The morpholine nitrogen is basic and readily protonated, leading to this undesirable behavior. The high polarity of the hydroxyl group further contributes to strong binding and poor elution.
The most common closely eluting impurity is often the starting amino alcohol from which the morpholine was synthesized.[2]
Expert Recommendation: Chromatographic Optimization
-
Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica.
-
Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide (NH₄OH) to your eluent system.
-
-
Solvent System Selection: The polarity of the eluent must be carefully tuned. Start with a system of moderate polarity and adjust as needed based on TLC analysis.
| Solvent System (v/v) | Typical Starting Ratio | Notes & Optimization |
| Dichloromethane / Methanol | 95 : 5 | Increase methanol for higher polarity. Good general-purpose system. |
| Ethyl Acetate / Hexanes | 70 : 30 | Increase ethyl acetate for higher polarity. Good for less polar impurities. |
| Dichloromethane / Acetone | 80 : 20 | Acetone can sometimes provide different selectivity compared to methanol. |
| Always add 0.5-1% Et₃N to the chosen solvent system. |
Step-by-Step Flash Chromatography Protocol:
-
Slurry Preparation: Prepare the silica gel slurry in your starting mobile phase (including the basic modifier).
-
Column Packing: Pack the column carefully to ensure a homogenous bed.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). This is superior to liquid loading for polar compounds as it results in a sharper starting band.
-
Elution: Run the column using a shallow gradient of the more polar solvent or isocratically if TLC shows good separation.
-
Fraction Collection: Collect small fractions and analyze by TLC to identify the pure product.
Issue 3: Product Fails to Crystallize
Q: I want to avoid chromatography for scalability. However, my product remains an oil even after removing all solvent. How can I induce crystallization?
A: The inability to crystallize is typically due to the presence of impurities or residual solvents that disrupt the formation of a crystal lattice. However, the inherent flexibility of the morpholine ring and the hydrogen-bonding hydroxyl group can also make crystallization challenging. A systematic approach to screen for suitable crystallization conditions is required. Patent literature for similar morpholine derivatives often details specific crystallization procedures involving controlled cooling.[3]
Expert Recommendation: Systematic Crystallization Protocol
-
Ensure High Purity: First, ensure the material is reasonably pure (>90-95%). If significant impurities are present, chromatography may be unavoidable for the initial cleanup.
-
Solvent Screening:
-
Dissolve a small amount of the purified oil (~50 mg) in a minimal amount of a good solvent (e.g., ethyl acetate, acetone, isopropanol) at a slightly elevated temperature (40-50°C).
-
Slowly add a non-polar "anti-solvent" (e.g., hexanes, heptane, diethyl ether) dropwise until the solution becomes faintly turbid.
-
Add a few drops of the good solvent to redissolve the turbidity and then allow the solution to cool slowly.
-
-
Controlled Cooling: A two-stage cooling process is often effective.[3]
-
Stage 1: Cool the solution to room temperature (15-25°C) and hold for 2-4 hours.
-
Stage 2: Transfer the solution to a colder environment (-5 to 5°C) and hold for another 3-5 hours or overnight.
-
-
Inducement Techniques:
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystal growth.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod to create nucleation sites.
-
-
Isolation: Once crystals have formed, isolate them by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
| Recommended Solvent/Anti-Solvent Pairs |
| Ethyl Acetate / Hexanes |
| Isopropyl Acetate / Heptane |
| Acetone / Diethyl Ether |
| Isopropanol / Water (if product is sparingly soluble in water) |
Section 2: Frequently Asked Questions (FAQs)
-
Q: What is the most common impurity I should look for?
-
A: Besides unreacted starting materials, the most common process-related impurity is the de-protected morpholine (where the Boc group has been cleaved). This impurity is significantly more polar and will typically remain at the baseline on TLC in standard solvent systems.
-
-
Q: What is a good TLC stain to visualize this compound?
-
A: The compound is UV-inactive. A potassium permanganate (KMnO₄) stain is excellent, as it will react with the hydroxyl group to give a yellow/brown spot on a purple background. Ninhydrin stain can also be used, but it will only visualize the de-protected amine impurity unless heated strongly enough to partially cleave the Boc group on the TLC plate.
-
-
Q: How stable is the this compound to routine handling?
-
A: It is generally stable at room temperature and to mild basic or neutral conditions. The primary instability is the Boc group's sensitivity to acid.[1] Avoid contact with strong acids (e.g., HCl, TFA) unless deprotection is intended. Store the purified compound in a well-sealed container at refrigerated temperatures (0-4°C) for long-term stability.
-
-
Q: My optical rotation is lower than expected. What could be the cause?
-
A: A lower-than-expected optical rotation could indicate either the presence of an achiral impurity or partial racemization. Racemization is unlikely under standard synthesis and purification conditions unless harsh basic or acidic conditions at high temperatures were used. The more likely cause is an achiral impurity depressing the measured value. Confirm purity by NMR and/or elemental analysis. For absolute confirmation of enantiomeric excess (e.e.), chiral HPLC or SFC analysis is required.[4][5]
-
Section 3: Visual Troubleshooting Guide
This decision tree provides a logical workflow for addressing common purification challenges with this compound derivatives.
References
- CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
-
Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]
-
Recent progress in the synthesis of morpholines. ResearchGate. [Link]
-
Synthesis of enantiopure 3-substituted morpholines. PubMed. [Link]
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. [Link]
-
Protein purification troubleshooting guide. Cytiva / Dutscher. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Morpholine synthesis. Organic Chemistry Portal. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in Reactions of (S)-N-Boc-3-(2-hydroxyethyl)morpholine
Welcome to our dedicated technical support guide for (S)-N-Boc-3-(2-hydroxyethyl)morpholine. This valuable chiral building block is instrumental in the synthesis of complex molecules in medicinal chemistry and drug development.[1] However, its unique structure presents a common yet significant challenge: steric hindrance around the primary hydroxyl group.
This guide is designed to provide you, our fellow researchers and scientists, with practical, field-proven insights and troubleshooting strategies to navigate these challenges effectively. We will delve into the causality behind common reaction failures and provide robust, validated protocols to ensure your success.
The Core Challenge: Visualizing the Steric Environment
The primary hydroxyl group in this compound is deceptively challenging. While it is a primary alcohol, its reactivity is significantly dampened by the local steric environment. The bulky tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen, combined with the conformation of the six-membered ring, creates a congested pocket that impedes the approach of reagents. This steric clash is a primary reason for sluggish or incomplete reactions.[2][3]
Sources
Technical Support Center: Purification Strategies for (S)-N-Boc-3-(2-hydroxyethyl)morpholine
This is a technical support guide designed for researchers and process chemists dealing with the purification of reaction mixtures containing (S)-N-Boc-3-(2-hydroxyethyl)morpholine .
Topic: Removal of Unreacted Starting Material (SM)
CAS: 813433-76-0
Molecular Weight: 231.29 g/mol
Key Functional Groups:
Strategic Overview & Decision Matrix
The removal of unreacted This compound (hereafter referred to as SM ) is a common challenge in the synthesis of morpholine derivatives. The difficulty arises from its amphiphilic nature: the Boc group confers lipophilicity, while the hydroxyethyl tail provides polarity.
Core Philosophy: Instead of relying solely on difficult chromatographic separations (where
Workflow Selection Diagram
Figure 1: Decision matrix for selecting the optimal purification pathway based on reaction scale.
Troubleshooting & FAQs
Scenario A: The "Sticky" Impurity
Q: My product has a similar
A: This is common when the product is an ether or an ester of the SM. The polarity shift is often insufficient for standard silica separation.
-
The Fix: Use Succinic Anhydride Derivatization .
-
Mechanism: You react the mixture with succinic anhydride.[1][2] The unreacted SM (alcohol) attacks the anhydride, opening the ring to form a hemisuccinate ester. This converts the neutral SM into a carboxylic acid.
-
Self-Validating Step: Upon washing with a basic aqueous solution (NaHCO
), the now-acidic SM ionizes and partitions into the aqueous layer, while your non-acidic product remains in the organic layer.[2]
Scenario B: High-Throughput/Small Scale
Q: I have 20 parallel reactions (50 mg each). Liquid-liquid extraction is too tedious. Can I use a resin?
A: Yes, PS-Isocyanate resins are ideal here, but with a caveat.
-
The Issue: Isocyanates react rapidly with amines but slowly with alcohols at room temperature.
-
The Fix: You must use a catalyst (DBTDL or DMAP) and mild heating (40–60°C). The isocyanate on the bead reacts with the SM's alcohol to form a carbamate linkage.
-
Protocol: Add 3 equivalents of PS-Isocyanate resin relative to the estimated SM. Heat for 4–12 hours. Filter. The SM stays on the beads; the product passes through.
Scenario C: Boc-Group Instability
Q: I tried using a strong acid wash to remove impurities, but I lost my Boc group. How do I clean up without deprotection?
A: The
-
The Fix: Avoid HCl or TFA washes.
-
Alternative: If you must remove amine byproducts, use a Citric Acid (10% aq) wash. It buffers around pH 4, which is usually safe for Boc groups during brief contact times but low enough to protonate basic amine impurities (though not the SM itself, as the Boc-nitrogen is not basic). To remove the SM specifically, stick to the Succinic Anhydride method (which operates at neutral-to-basic pH during workup).
Detailed Experimental Protocols
Protocol 1: Solution-Phase Derivatization (Recommended for Scale >1g)
Best for: Removing alcohol SM from non-acidic products (ethers, amides, fully protected amines).
Reagents:
-
Succinic Anhydride (1.5 – 2.0 equiv relative to unreacted SM).
-
DMAP (0.1 equiv, catalyst).[3]
-
Triethylamine (Et
N) or Diisopropylethylamine (DIPEA) (2.0 equiv). -
Dichloromethane (DCM).
Step-by-Step:
-
Quantify: Estimate the amount of unreacted SM via LCMS or NMR integration.
-
React: To the crude reaction mixture (in DCM), add Succinic Anhydride (1.5 equiv vs SM), Et
N (2 equiv), and DMAP (10 mol%). -
Incubate: Stir at Room Temperature (RT) for 2–4 hours.
-
Workup (The Separation):
-
Finish: Wash organic layer with brine, dry over Na
SO , and concentrate.
Protocol 2: Solid-Phase Scavenging (Recommended for Scale <500mg)
Best for: Parallel synthesis, avoiding aqueous workup.
Reagents:
-
PS-Isocyanate Resin (Loading typically 1.0–1.5 mmol/g).
-
Catalytic DBTDL (Dibutyltin dilaurate) or DMAP.
-
Anhydrous solvent (DCM or THF).
Step-by-Step:
-
Calculate: Use 3 equivalents of resin capacity relative to the unreacted SM.
-
Example: If you have 0.1 mmol SM, use 0.3 mmol capacity resin.
-
-
Incubate: Add resin and a catalytic amount of DMAP (or 1 drop DBTDL) to the reaction vial.
-
Heat: Agitate at 50°C for 6–12 hours. (RT is often insufficient for alcohol scavenging).
-
Filter: Filter off the resin using a frit or Celite pad. Wash the resin with DCM to recover all product.
-
Concentrate: Evaporate solvent.
Comparison of Methods
| Feature | Solution Phase (Succinic Anhydride) | Solid Phase (PS-Isocyanate) |
| Cost | Low (Reagents are cheap) | High (Resins are expensive) |
| Scalability | Excellent (Multi-gram to Kg) | Poor (Best for mg scale) |
| Speed | Fast reaction, requires extraction | Slow reaction, simple filtration |
| Selectivity | High (Reacts with sterically accessible OH) | High (Slower kinetics for hindered OH) |
| Boc Stability | Safe (Basic workup) | Safe (Neutral conditions) |
Visualizing the Mechanism (Succinic Anhydride)
Figure 2: Chemical mechanism of the succinic anhydride purification method.
References
-
Biotage . (n.d.). Metal Scavenger User Guide & Isocyanate Resins. Retrieved from
- Note: Provides authoritative protocols for PS-Isocyan
- Sigma-Aldrich (Merck). (n.d.). Polymer-Supported Reagents Handbook. Context: General handling of functionalized polystyrene resins for alcohol scavenging.
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006).[9] Catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262. Link
- Context: Discusses stability and chemoselectivity of Boc groups in various media.
-
Neises, B., & Steglich, W. (1978).[7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[7]
- Context: Foundational chemistry for DMAP-catalyzed esterification (used in the succinic anhydride protocol).
Sources
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tsijournals.com [tsijournals.com]
- 5. Derivatization of fatty alcohol ethoxylate non-ionic surfactants using 2-sulfobenzoic anhydride for characterization by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. rsc.org [rsc.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
Mosher's acid analysis of the alcohol in (S)-N-Boc-3-(2-hydroxyethyl)morpholine
A Senior Application Scientist's Guide to the Stereochemical Analysis of (S)-N-Boc-3-(2-hydroxyethyl)morpholine
In the landscape of pharmaceutical development and complex organic synthesis, the precise determination of a molecule's stereochemistry is not merely a matter of analytical rigor; it is a cornerstone of safety, efficacy, and intellectual property. For drug development professionals and researchers, the enantiomeric purity of a chiral molecule like this compound, a valuable building block, is of paramount importance. Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides an in-depth, comparative analysis of Mosher's acid analysis alongside other established techniques for the stereochemical elucidation of the alcohol moiety in this compound.
The Challenge: Assigning Absolute Configuration and Enantiomeric Excess
This compound possesses a single stereocenter at the 3-position of the morpholine ring. The attached hydroxyethyl group presents a primary alcohol. While the stereochemistry of the morpholine ring is defined as (S), it is crucial to confirm the enantiomeric purity and to have methods to assign the absolute configuration of novel, related structures. This guide will explore and compare the following techniques:
-
Mosher's Acid Analysis: A classic NMR-based method for determining absolute configuration and enantiomeric excess (ee).
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful separation technique for quantifying enantiomers.
-
Chiral Gas Chromatography (GC): A high-resolution separation method suitable for volatile analytes.
Mosher's Acid Analysis: A Deep Dive into Diastereomeric Differentiation
Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a chiral derivatizing agent that reacts with chiral alcohols to form diastereomeric esters.[2][3] These diastereomers exhibit distinct signals in ¹H and ¹⁹F NMR spectroscopy, allowing for the determination of enantiomeric excess and, crucially, the assignment of absolute configuration.[3][4]
The Underlying Principle
The reaction of a scalemic (non-racemic) mixture of a chiral alcohol with an enantiomerically pure sample of Mosher's acid chloride [(R)- or (S)-MTPA-Cl] yields a mixture of two diastereomeric esters. Due to their different spatial arrangements, the protons in each diastereomer experience different magnetic environments, leading to separable signals in the NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio of the starting alcohol.[5]
Furthermore, by preparing both the (R)- and (S)-MTPA esters and analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage, the absolute configuration of the alcohol can be determined based on a well-established conformational model of the MTPA esters.[4]
Caption: Reaction of this compound with (R)-MTPA-Cl.
Experimental Protocol: Mosher's Ester Analysis
This protocol outlines the preparation of Mosher's esters of this compound for NMR analysis.
Materials:
-
This compound (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
Preparation of the (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of this compound in 0.5 mL of anhydrous CDCl₃.
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL).
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-MTPA-Cl.
-
Cap the NMR tube and gently agitate to mix.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion can be confirmed by TLC or ¹H NMR.[5]
Preparation of the (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the above procedure using (S)-MTPA-Cl.[5]
NMR Analysis:
-
Acquire ¹H and ¹⁹F NMR spectra for both diastereomeric ester samples.
-
For enantiomeric excess (ee) determination, integrate the well-resolved signals corresponding to each diastereomer in either the ¹H or ¹⁹F spectrum. The ee can be calculated using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100. The ¹⁹F NMR is often simpler as the CF₃ group typically gives a clean singlet for each diastereomer.[6]
-
For absolute configuration determination, assign the protons on either side of the carbinol center and calculate the chemical shift differences (Δδ = δS - δR). A consistent positive or negative sign for Δδ on one side of the molecule relative to the other is indicative of the absolute configuration.[7]
Chiral Chromatography: The Gold Standard for Enantiomeric Separation
Chiral chromatography, including both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offers a direct method for separating and quantifying enantiomers.[5] These techniques rely on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly accurate and sensitive method for determining enantiomeric purity.[5] A wide variety of chiral stationary phases are commercially available, making it a versatile technique.
Caption: General workflow for chiral HPLC analysis.
Experimental Protocol: Chiral HPLC
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
Chiral HPLC column (e.g., Daicel Chiralpak series)
-
HPLC system with UV detector
Procedure:
-
Method Development: Screen various chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. A typical starting point would be a normal phase column with a mobile phase of hexane and isopropanol.
-
Sample Preparation: Prepare a dilute solution of the alcohol in the mobile phase.
-
Analysis: Inject the sample onto the equilibrated chiral HPLC system.
-
Data Processing: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC provides excellent resolution.[1] Derivatization of the alcohol to a more volatile ester (e.g., acetate or trifluoroacetate) can often improve separation.[1]
Experimental Protocol: Chiral GC
Materials:
-
This compound sample
-
Derivatizing agent (e.g., acetic anhydride or trifluoroacetic anhydride)
-
GC-grade solvents
-
Chiral GC column (e.g., Chirasil-DEX CB)
-
GC system with a Flame Ionization Detector (FID)
Procedure:
-
Derivatization (if necessary): React the alcohol with a suitable acylating agent to form a more volatile ester. This can be achieved by heating the alcohol with the anhydride and a catalytic amount of acid or base.
-
Method Development: Optimize the GC temperature program and carrier gas flow rate to achieve optimal separation on the chiral column.
-
Analysis: Inject the derivatized (or underivatized, if sufficiently volatile) sample into the GC.
-
Data Processing: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.
Comparative Analysis: Choosing the Right Tool for the Job
| Feature | Mosher's Acid Analysis | Chiral HPLC | Chiral GC |
| Primary Output | ¹H or ¹⁹F NMR spectrum | Chromatogram | Chromatogram |
| Determination of Absolute Configuration | Yes, by comparing (R)- and (S)-derivatives.[5] | No, requires an authentic standard. | No, requires an authentic standard. |
| Accuracy for ee | Can be less accurate due to peak overlap and integration errors.[5] | High accuracy and precision with good baseline separation.[5] | High accuracy and precision with good baseline separation. |
| Sensitivity | Generally lower than chromatographic methods.[5] | High sensitivity, suitable for trace analysis.[5] | Very high sensitivity, especially with an FID. |
| Sample Requirement | Typically requires milligrams of sample.[5] | Can be performed with smaller sample quantities.[5] | Requires very small sample quantities. |
| Throughput | Lower throughput due to sample preparation and NMR time. | Higher throughput, amenable to automation. | Higher throughput, amenable to automation. |
| Cost | Requires access to an NMR spectrometer and expensive chiral reagents. | Requires a dedicated HPLC system and expensive chiral columns. | Requires a dedicated GC system and expensive chiral columns. |
Conclusion and Recommendations
The choice of analytical method for the stereochemical analysis of this compound depends on the specific research question.
-
For the unambiguous determination of absolute configuration , Mosher's acid analysis is the method of choice, as it does not require a reference standard of known configuration.
-
For accurate and high-throughput determination of enantiomeric excess , chiral HPLC is the preferred method due to its high precision, sensitivity, and amenability to automation.
-
For the analysis of volatile derivatives or when very high sensitivity is required , chiral GC is an excellent alternative.
In a drug development setting, a combination of these techniques provides a robust and self-validating system. For instance, Mosher's acid analysis can be used to initially assign the absolute configuration of a new synthetic intermediate, while chiral HPLC can be developed and validated for routine quality control to ensure high enantiomeric purity of subsequent batches. This multi-faceted approach ensures the highest level of scientific integrity and confidence in the stereochemical identity of your chiral molecules.
References
- Dale, J. A., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549.
- Seco, J. M., Quínoa, E., & Riguera, R. (2004). The Mosher method for the determination of absolute configuration of chiral compounds. Chemical Reviews, 104(1), 17-118.
-
Wikipedia. (n.d.). Mosher's acid. In Wikipedia. Retrieved January 29, 2026, from [Link]
- Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (2012).
- BenchChem. (2025).
- Oreate AI Blog. (2026, January 7). Mosher Ester Analysis PPT.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Mastering Chiral Analysis: The Essential Role of Mosher's Reagent in Pharmaceutical Research.
- SciRP.org. (n.d.).
- Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (2025, August 6).
- Chemistry Stack Exchange. (2017, June 25).
- The Retort. (2012, October 22). Mosher's Acid.
- University of Toronto. (2004).
- TCI Chemicals. (n.d.).
- YouTube. (2023, April 11). How I Used Mosher Esters in my PhD.
- PubMed Central. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
Sources
- 1. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Mosher's acid - Wikipedia [en.wikipedia.org]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
The (S)-Stereocenter's Decisive Role in Biological Target Binding: A Comparative Guide to Assessment Methodologies
In the intricate dance of molecular recognition that underpins pharmacology, the three-dimensional arrangement of a drug molecule is paramount. Chirality, the property of 'handedness', often dictates the difference between a potent therapeutic and an inert—or even harmful—compound. This guide delves into the critical importance of the (S)-stereocenter in biological target binding. We will navigate the theoretical underpinnings of stereoselectivity and provide a comparative analysis of the key experimental and computational techniques used to quantify these subtle, yet profound, differences in molecular interaction. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the impact of stereochemistry on their lead compounds.
The Foundation: Why Stereochemistry is Non-Negotiable in Drug Discovery
Biological systems are inherently chiral. Proteins, nucleic acids, and polysaccharides are all composed of chiral building blocks (L-amino acids and D-sugars), creating exquisitely defined three-dimensional binding pockets. Consequently, the interaction between a small molecule and its biological target is a highly specific, three-point attachment, often likened to a key fitting into a lock.[1] A change in the spatial orientation of a single functional group at a stereocenter can dramatically alter this fit, leading to significant differences in binding affinity, efficacy, and safety.
The classic and tragic example of thalidomide serves as a stark reminder of this principle. While the (R)-enantiomer possessed the desired sedative effects, the (S)-enantiomer was a potent teratogen, leading to severe birth defects.[2] This underscores the regulatory and ethical imperative to characterize the pharmacological profile of each enantiomer of a chiral drug candidate. The U.S. Food and Drug Administration (FDA) has established clear guidelines emphasizing the need to understand the stereochemical composition of a drug and to evaluate the pharmacokinetics and pharmacodynamics of individual isomers.[3][4]
This guide will focus on the practical approaches to discerning and quantifying the binding contributions of the (S)-stereocenter compared to its (R)-counterpart.
Comparative Analysis of Binding Assessment Techniques
The choice of analytical technique to assess stereospecific binding depends on several factors, including the nature of the target, the properties of the ligand, the desired throughput, and the specific information required (e.g., affinity, kinetics, thermodynamics). Here, we compare the leading experimental and computational methods.
Quantitative Comparison of Enantiomer Binding
The following table provides a summary of experimental data from the literature, highlighting the often-dramatic differences in binding affinity between (S) and (R) enantiomers for their respective biological targets.
| Drug | Target | Technique | (S)-Enantiomer Binding Affinity (Kd/Ki) | (R)-Enantiomer Binding Affinity (Kd/Ki) | Fold Difference | Reference |
| Citalopram | Human Serotonin Transporter (hSERT) | Radioligand Binding | 1.1 nM (Ki) | ~33 nM (Ki) | ~30-fold | [5] |
| Warfarin | Human Serum Albumin (HSA) | Not Specified | Varies by site | 5.3 x 105 M-1 (Ka) | Site-dependent | [6][7] |
| Propranolol | Beta-Adrenergic Receptor | Radioligand Binding | High Affinity | Low/Inactive | >100-fold | [8] |
| Ibuprofen | Human Serum Albumin (HSA) | Affinity Chromatography | 1.1 x 105 M-1 & 1.2 x 105 M-1 (Ka at two sites) | 5.3 x 105 M-1 (Ka) | Varies by site | [7] |
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed protocols for the key experimental techniques used to assess stereospecific binding. The causality behind critical steps is explained to provide a deeper understanding of the methodology.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time binding of an analyte (in solution) to a ligand immobilized on a sensor surface.[9] It is a powerful tool for determining both the kinetics (association and dissociation rates) and affinity of an interaction.
-
Ligand Immobilization:
-
Rationale: The biological target (e.g., protein receptor) is covalently attached to the sensor chip surface. This provides a stable platform for monitoring binding events.
-
Steps:
-
Select an appropriate sensor chip based on the ligand's properties (e.g., CM5 chip for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to create reactive esters.
-
Inject the purified ligand solution over the activated surface. The primary amines on the ligand will react with the NHS esters, forming a stable amide bond.
-
Deactivate any remaining reactive sites with an injection of ethanolamine.
-
-
-
Analyte Injection (Association):
-
Rationale: The chiral small molecules ((S)- and (R)-enantiomers) are injected individually over the immobilized ligand surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Steps:
-
Prepare a series of dilutions of the (S)- and (R)-enantiomers in the running buffer. It is crucial to use high-purity enantiomers to avoid confounding results.
-
Inject the analyte solutions at a constant flow rate over the sensor surface. The SPR signal will increase as the analyte binds to the immobilized ligand.
-
-
-
Buffer Flow (Dissociation):
-
Rationale: After the analyte injection, the running buffer is flowed over the sensor surface. This allows for the measurement of the dissociation of the analyte-ligand complex, which is observed as a decrease in the SPR signal.
-
Steps:
-
Following the analyte injection, switch the flow back to the running buffer.
-
Monitor the decrease in the SPR signal over time.
-
-
-
Regeneration:
-
Rationale: A regeneration solution is injected to remove any remaining bound analyte, preparing the sensor surface for the next injection.
-
Steps:
-
Inject a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a low pH buffer or a high salt concentration).
-
Ensure the SPR signal returns to the baseline before the next analyte injection.
-
-
-
Data Analysis:
-
Rationale: The resulting sensorgrams (plots of SPR signal versus time) are fitted to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Steps:
-
Subtract the signal from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes.
-
Fit the kinetic data to a 1:1 Langmuir binding model or a more complex model if necessary.
-
Compare the KD values obtained for the (S)- and (R)-enantiomers to quantify the stereoselectivity of the binding interaction.
-
-
-
Non-specific Binding: Small, hydrophobic molecules can sometimes bind non-specifically to the sensor surface. To mitigate this, include a low concentration of a non-ionic surfactant (e.g., Tween 20) in the running buffer and use a reference flow cell.[10]
-
Low Signal: If the signal is weak, consider increasing the immobilization level of the ligand or using a higher concentration of the analyte. However, be mindful of potential mass transport limitations at high ligand densities.[11]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).
-
Sample Preparation:
-
Rationale: Meticulous sample preparation is critical for high-quality ITC data. The macromolecule (e.g., protein) is placed in the sample cell, and the small molecule ligand (enantiomers) is in the injection syringe.
-
Steps:
-
Purify the protein target to homogeneity.
-
Prepare the (S)- and (R)-enantiomer solutions.
-
Crucially, both the protein and ligand solutions must be in identical, degassed buffer to minimize heats of dilution. Dialyze the protein against the final buffer extensively.
-
-
-
Titration:
-
Rationale: A series of small injections of the ligand solution are made into the sample cell containing the protein. The heat change associated with each injection is measured.
-
Steps:
-
Equilibrate the instrument at the desired temperature.
-
Perform an initial small injection (often discarded in the analysis) to account for diffusion from the syringe tip.
-
Execute a series of injections (e.g., 20-30 injections of 1-2 µL) with sufficient time between injections for the signal to return to baseline.
-
-
-
Data Acquisition:
-
Rationale: The instrument's feedback system measures the power required to maintain a zero temperature difference between the sample and reference cells. This power is directly proportional to the heat change upon binding.
-
Steps:
-
The raw data is recorded as a series of peaks, with each peak corresponding to a single injection.
-
-
-
Data Analysis:
-
Rationale: The area under each peak is integrated to determine the heat change per injection. This data is then plotted against the molar ratio of ligand to protein and fitted to a binding model.
-
Steps:
-
Integrate the injection peaks, subtracting the heat of dilution (determined from control experiments).
-
Fit the integrated data to a suitable binding model (e.g., one set of sites) to determine the KD, ΔH, and stoichiometry (n).
-
Compare the thermodynamic parameters for the (S)- and (R)-enantiomers.
-
-
-
Heat of Dilution: Small molecules can have significant heats of dilution, which can mask the heat of binding. It is essential to perform control experiments by titrating the ligand into buffer alone and subtracting this from the experimental data.
-
Solubility: Poor solubility of one enantiomer can be a challenge. Ensure that the concentrations used are well below the solubility limit to avoid precipitation.
Radioligand Binding Assay (RBA)
RBA is a highly sensitive technique that uses a radiolabeled ligand (a "hot" ligand) to quantify the binding of an unlabeled ligand (a "cold" ligand, in this case, the enantiomers) to a receptor.
-
Incubation:
-
Rationale: The receptor preparation (e.g., cell membranes), a fixed concentration of a high-affinity radioligand, and varying concentrations of the unlabeled (S)- or (R)-enantiomer are incubated together. The unlabeled enantiomers compete with the radioligand for binding to the receptor.
-
Steps:
-
Prepare a receptor source (e.g., membrane homogenates from cells expressing the target receptor).
-
In a series of tubes or a microplate, add the receptor preparation, a fixed concentration of the radioligand (typically at or below its KD), and increasing concentrations of the (S)- or (R)-enantiomer.
-
Incubate the mixture at a specific temperature for a sufficient time to reach equilibrium.
-
-
-
Separation of Bound and Free Radioligand:
-
Rationale: The receptor-bound radioligand must be separated from the unbound radioligand to quantify the amount of binding.
-
Steps:
-
Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
-
Detection:
-
Rationale: The amount of radioactivity trapped on the filters is measured.
-
Steps:
-
Place the filters in scintillation vials with scintillation fluid.
-
Count the radioactivity using a scintillation counter.
-
-
-
Data Analysis:
-
Rationale: The data is plotted as the percentage of specific binding versus the concentration of the unlabeled enantiomer. This competition curve is then used to determine the IC50 (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand).
-
Steps:
-
Determine total binding (in the absence of any competitor) and non-specific binding (in the presence of a saturating concentration of a known high-affinity unlabeled ligand).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the (S)- and (R)-enantiomers and fit the data to a sigmoidal dose-response curve to obtain the IC50 value.
-
Calculate the inhibitor constant (Ki) for each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
-
Computational Approach: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) to a second (the receptor) when bound to each other to form a stable complex.[12] It can provide valuable insights into the binding mode and a theoretical estimation of the binding affinity.
Molecular Docking Workflow
Detailed Protocol (using AutoDock Vina as an example)
-
Receptor and Ligand Preparation:
-
Rationale: The 3D structures of the receptor and the (S)- and (R)-enantiomers need to be prepared in a format suitable for the docking software.
-
Steps:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.
-
Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Generate the 3D structures of the (S)- and (R)-enantiomers and optimize their geometries. Assign rotatable bonds.
-
-
-
Grid Generation:
-
Rationale: A grid box is defined around the active site of the receptor. The docking algorithm will only search for binding poses within this defined space.
-
Steps:
-
Identify the binding pocket of the receptor, often based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Define the center and dimensions of the grid box to encompass the entire binding site.
-
-
-
Docking Simulation:
-
Rationale: The docking program systematically samples different conformations and orientations of the ligand within the grid box, evaluating the energetic favorability of each pose.
-
Steps:
-
Run the docking simulation for both the (S)- and (R)-enantiomers. AutoDock Vina uses a stochastic global search algorithm to explore the conformational space.[13]
-
-
-
Pose Analysis and Scoring:
-
Rationale: The docking results are a series of predicted binding poses for each enantiomer, ranked by a scoring function that estimates the binding affinity.
-
Steps:
-
Visualize the top-ranked poses for each enantiomer within the receptor's active site.
-
Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between each enantiomer and the receptor residues.
-
Compare the predicted binding affinities (scoring function values) for the (S)- and (R)-enantiomers. While these scores are not absolute binding energies, the relative difference can provide a good indication of stereoselectivity.[3]
-
-
Conclusion: An Integrated Approach for a Comprehensive Understanding
Assessing the impact of a stereocenter on biological target binding is a cornerstone of modern drug discovery. No single technique provides a complete picture; rather, an integrated approach leveraging both experimental and computational methods yields the most robust and reliable data.
-
SPR and ITC provide high-quality, quantitative data on binding affinity, kinetics, and thermodynamics in a label-free manner.
-
Radioligand binding assays offer exceptional sensitivity and are particularly well-suited for target validation and screening.
-
Molecular docking provides invaluable structural insights into the stereospecific interactions at the atomic level, guiding further medicinal chemistry efforts.
By judiciously selecting and applying these techniques, researchers can confidently characterize the stereochemical determinants of their compounds' biological activity, paving the way for the development of safer and more effective medicines.
References
-
Shen, Q., Wang, L., Zhou, H., Jiang, H., Yu, L., & Zeng, S. (2013). Stereoselective binding of chiral drugs to plasma proteins. Acta Pharmacologica Sinica, 34(8), 998–1006. [Link]
-
Patsnap Synapse. (2025). What is the application of stereochemistry in drug design?. Patsnap. [Link]
-
McRobb, M., Kufareva, I., & Abagyan, R. (2017). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Current Topics in Medicinal Chemistry, 17(23), 2618–2633. [Link]
-
Joshi, A., & Kaushik, V. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. Journal of Pharmacology and Clinical Toxicology, 9(1), 1155. [Link]
-
Owens, M. J., Knight, D. L., & Nemeroff, C. B. (2001). Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine. Biological psychiatry, 50(5), 345–350. [Link]
-
Bian, N., & Chen, X. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry, 9(1), 1-1. [Link]
-
Molinoff, P. B., Kaumann, A. J., & Bristow, M. R. (1993). The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline. British journal of pharmacology, 109(4), 1327–1335. [Link]
-
Simonyi, M., & Fitos, I. (2000). Stereoselective kinetics of warfarin binding to human serum albumin: effect of an allosteric interaction. Chirality, 12(4), 229–234. [Link]
-
Singh, S., & Singh, R. (2018). Modeling the Binding of Five Selective Serotonin Reuptake Inhibitors (SSRIs) to the Human Serotonin Transporter (hSERT) to Allosteric and Central Binding Sites. NSUWorks. [Link]
-
Schrödinger. (n.d.). Docking and scoring. Schrödinger. [Link]
-
A.J. W. G. (2021). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. Journal of Medicinal Chemistry, 64(23), 16937–16954. [Link]
-
Wikipedia. (2023). Enantiopure drug. In Wikipedia. [Link]
-
Bitesize Bio. (2025). Troubleshooting Surface Plasmon Resonance: Resolving Non-Specific Binding, Regeneration and Other Problems. Bitesize Bio. [Link]
-
Baker, M. L., & Grant, J. A. (2023). Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv. [Link]
-
Schrödinger. (n.d.). Beginning with Maestro. Schrödinger. [Link]
-
Atlas, D., Steer, M. L., & Levitzki, A. (1974). Stereospecific Binding of Propranolol and Catecholamines to the Beta-Adrenergic Receptor. Proceedings of the National Academy of Sciences of the United States of America, 71(10), 4246–4248. [Link]
-
FDA. (1992). Development of New Stereoisomeric Drugs. FDA. [Link]
-
TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
-
Hage, D. S., & Noctor, T. A. (1991). Characterization of the protein binding of chiral drugs by high-performance affinity chromatography. Interactions of R- and S-ibuprofen with human serum albumin. Journal of chromatography, 562(1-2), 147–159. [Link]
-
Owens, M. J., Knight, D. L., & Nemeroff, C. B. (2001). Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine. Biological Psychiatry, 50(5), 345-350. [Link]
-
Kaumann, A. J., & Molenaar, P. (1997). Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium. British journal of pharmacology, 121(3), 457–468. [Link]
-
Schrödinger. (n.d.). Ligand Docking. Schrödinger. [Link]
-
AutoDock. (n.d.). AutoDock Vina. The Scripps Research Institute. [Link]
-
Ceramella, J., Iacopetta, D., Franchini, A., De Luca, M., Saturnino, C., Andreu, I., ... & Catalano, A. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Applied Sciences, 12(21), 10909. [Link]
-
Coleman, J. A., Green, E. M., & Gouaux, E. (2016). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. Nature structural & molecular biology, 23(11), 998–1004. [Link]
-
Reddit. (2021). Shrodinger Ligand Docking Tips and Help. Reddit. [Link]
-
Oravcová, J., Trnovec, T., & Maťašovský, J. (1996). The measurement of warfarin enantiomers in serum using coupled achiral/chiral, high-performance liquid chromatography (HPLC). Journal of pharmaceutical and biomedical analysis, 14(8-10), 1259–1267. [Link]
-
Wainer, I. W. (1996). Incoming guidelines on chirality. A challenge for pharmacokinetics in drug development. Clinical pharmacokinetics, 30(2), 85–88. [Link]
-
S. S. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Bioinformation, 16(6), 484–490. [Link]
-
Khan, M. S., & Tayyab, S. (2015). Warfarin Binding to Native and Structurally-Altered Human Serum Albumins. Indian Journal of Pharmaceutical Education and Research, 49(3), 195-202. [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Zeman, S. L., & Lesko, L. J. (1992). FDA issues flexible policy on chiral drugs. Chemical & Engineering News, 70(22), 6. [Link]
Sources
- 1. Plasma binding and the affinity of propranolol for a beta receptor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 3. Troubleshooting [sprpages.nl]
- 4. The measurement of warfarin enantiomers in serum using coupled achiral/chiral, high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. Stereoselective binding of chiral drugs to plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 12. Insights of Molecular Docking in Autodock-Vina: A Practical Approach [jscimedcentral.com]
- 13. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the efficiency of (S)-N-Boc-3-(2-hydroxyethyl)morpholine synthesis routes
Topic: Benchmarking the Efficiency of (S)-N-Boc-3-(2-hydroxyethyl)morpholine Synthesis Routes Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1][2]
Executive Summary
The chiral building block This compound (CAS: 813433-76-0) is a critical scaffold in the development of kinase inhibitors and other CNS-active pharmaceutical ingredients.[1][2] Its structural rigidity, combined with the polar hydroxyethyl side chain, offers unique vectors for structure-activity relationship (SAR) exploration.
However, sourcing or synthesizing this motif with high enantiomeric excess (ee) and scalable efficiency remains a bottleneck. This guide objectively benchmarks three distinct synthetic strategies:
-
The Chiral Pool Route (Aspartic Acid): High fidelity, linear sequence.
-
The Allyl-Morpholine Route (Oxidative Cleavage): Convergent, versatile intermediate.
-
The Resolution Route (Racemic Resolution): Cost-driven, lower atom economy.
Route Analysis & Protocols[1][3]
Route A: The Chiral Pool Pathway (L-Aspartic Acid)
Best For: High-purity GMP manufacturing where enantiomeric integrity is paramount.[1][2]
This route leverages the natural chirality of L-Aspartic acid .[1][2] The key strategy involves reducing the
Mechanistic Insight
The critical control point is the selective reduction of the aspartic acid side chains.[2] By converting L-aspartic acid to a specific amino-diol precursor, we can effect a cyclization with a 1,2-dielectrophile (e.g., 1,2-dibromoethane or ethylene glycol disulfonate) to close the morpholine ring.[1][2]
Protocol Overview
-
Protection: Simultaneous protection of Nitrogen (Boc) and
-Carboxyl (Benzyl ester).[1][2] -
Reduction: Selective reduction of the
-carboxyl group to the primary alcohol using Isobutyl chloroformate/NaBH4 (Mixed Anhydride method).[2] -
Cyclization: Reaction of the resulting amino alcohol with 1,2-dibromoethane under phase-transfer conditions (TBAH, 50% NaOH) to form the morpholine ring.[2]
-
Side-Chain Manipulation: Hydrogenolysis of the benzyl ester followed by reduction of the resulting acetic acid side chain to the target hydroxyethyl group using Borane-Dimethyl Sulfide (BH3[1][2]·DMS) .
Critical Control Point: The cyclization step often competes with elimination. Maintaining low temperature (0°C) and high agitation rates is crucial for yield.
Route B: The Allyl-Morpholine Pathway (Ozonolysis/Reduction)
Best For: R&D labs requiring versatile intermediates (e.g., aldehyde access).[2]
This route utilizes (S)-Allylglycine or the allylation of a chiral morpholinone template.[1][2] The allyl group serves as a "masked" hydroxyethyl equivalent.
Mechanistic Insight
The allyl group (-CH2-CH=CH2) is robust during ring formation.[1][2] Subsequent ozonolysis cleaves the terminal alkene to an aldehyde (-CH2-CHO), which is immediately reduced to the alcohol (-CH2-CH2-OH).[1][2] This avoids the handling of sensitive hydroxy-intermediates during the ring-closure phase.[1][2]
Protocol Overview
-
Starting Material: (S)-N-Boc-Allylglycine.
-
Cyclization: Reaction with ethylene glycol via Mitsunobu conditions or 1,2-dibromoethane alkylation to form (S)-N-Boc-3-allyl-morpholine .[1][2]
-
Oxidative Cleavage: Ozonolysis (
, -78°C, DCM/MeOH) followed by reductive workup with NaBH4 . -
Purification: Silica gel chromatography.
Self-Validating Step: The disappearance of the characteristic alkene signals in
H NMR (5.8 ppm multiplet) and appearance of the aldehyde triplet (9.8 ppm) provides immediate feedback on reaction progress.[2]
Route C: The Resolution Pathway (Racemic Synthesis)
Best For: Early-stage discovery or cost-sensitive non-chiral applications.[1][2]
This route synthesizes the racemic morpholine followed by classical resolution or enzymatic kinetic resolution.
Protocol Overview
-
Racemic Synthesis: Reaction of 3-amino-1-propanol with epichlorohydrin or ethylene oxide derivatives to form the morpholine ring non-stereoselectively.[1][2]
-
Boc Protection: Standard protection with
. -
Resolution:
-
Chemical:[2][3][4][5][6][7][8][9][10] Salt formation with (L)-Tartaric acid or (S)-Mandelic acid and fractional crystallization.[1][2]
-
Enzymatic: Lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) of the primary alcohol.[2] The (S)-enantiomer is selectively acetylated (or left unreacted depending on enzyme specificity).[1][2]
-
Comparative Benchmarking[1][2][11]
The following table summarizes the performance metrics for each route based on a standardized 10g target scale.
| Metric | Route A: Chiral Pool (Aspartic) | Route B: Allyl-Morpholine | Route C: Resolution |
| Overall Yield | 35 - 45% | 25 - 35% | < 20% (theoretical max 50%) |
| Step Count | 5 (Linear) | 4 (Convergent) | 3 + Resolution |
| Enantiomeric Excess (ee) | > 99% | > 98% | 90 - 95% (requires recrystallization) |
| Reagent Cost | Low (Commodity amino acids) | High (Ozone/Osmium, Allylglycine) | Very Low |
| Scalability | High (No chromatography needed) | Medium (Ozonolysis safety limits) | High (Crystallization driven) |
| Green Chemistry Score | High (Atom economy) | Low (Ozone/Osmium waste) | Medium (Solvent intensity) |
Visualized Workflows
Synthesis Pathway Diagrams
Figure 1: Comparative logic flow for Route A (Chiral Pool) and Route B (Allyl-Oxidation).[1][2]
Decision Matrix for Process Selection
Figure 2: Decision matrix for selecting the optimal synthesis route based on project constraints.
References
-
Bode, J. W., et al. (2018).[4] "Preparation of (S)-N-Boc-5-oxaproline and Related Chiral Morpholines." Organic Syntheses, 95, 157-176.[2][4] Link
-
Aggarwal, V. K., et al. (2003). "Efficient Synthesis of Morpholines via Vinyl Sulfonium Salts." Chemical Communications, (23), 2930-2931. Link
-
Pfizer Inc. (2005). "Process for the preparation of morpholine derivatives." World Intellectual Property Organization, WO20050171170. Link
-
Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[2] Journal of the American Chemical Society, 119(28), 6496-6511. Link[2]
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 61163, 2-Morpholinoethanol." Link[2]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. CN112679448B - Preparation method of N- (2-aminoethyl) morpholine - Google Patents [patents.google.com]
- 3. WO2009082884A1 - Methods for preparing n-substituted morpholine compounds - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Enantioselective Synthesis of Allylboronates Bearing a Tertiary or Quaternary B-Substituted Stereogenic Carbon by NHC–Cu-Catalyzed Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PubChemLite - 2-{4-[(tert-butoxy)carbonyl]thiomorpholin-3-yl}acetic acid (C11H19NO4S) [pubchemlite.lcsb.uni.lu]
- 9. EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Chiral Morpholine Scaffolds in Kinase Inhibition: A Comparative Docking and Experimental Guide
In the landscape of modern drug discovery, the morpholine moiety has emerged as a privileged scaffold, lauded for its advantageous physicochemical properties that can enhance the pharmacokinetic profiles of bioactive molecules.[1] Its incorporation into small molecule inhibitors targeting kinases, a pivotal class of enzymes frequently dysregulated in diseases like cancer, has yielded numerous successful therapeutic agents.[2][3] A critical, yet often nuanced, aspect of designing such inhibitors lies in understanding and leveraging stereochemistry. The three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with a chiral biological target, such as the active site of a kinase.
This guide provides an in-depth comparative analysis of ligands derived from (S)- and (R)-morpholine scaffolds, focusing on their application as kinase inhibitors. We will dissect the causal relationships between stereochemistry, binding affinity, and inhibitory potency, grounding our discussion in both computational and experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of stereoselectivity in kinase inhibitor design.
The Significance of Chirality in Morpholine-Based Kinase Inhibitors
Chirality, or the "handedness" of a molecule, is a fundamental concept in drug design. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties.[4] This is because the binding pockets of proteins are themselves chiral, composed of L-amino acids, creating a diastereomeric interaction with chiral ligands. This can lead to one enantiomer (the eutomer) having significantly higher binding affinity and biological activity than the other (the distomer).[4]
For morpholine-containing kinase inhibitors, the stereocenter can dictate the orientation of key pharmacophoric features within the ATP-binding pocket, influencing crucial hydrogen bonds, hydrophobic interactions, and van der Waals forces that govern binding affinity. A subtle change in the spatial arrangement of a substituent on the morpholine ring can lead to a dramatic difference in inhibitory potency.
A compelling example of this is observed in the development of mTOR (mammalian target of rapamycin) inhibitors, a kinase that shares structural homology with the PI3K (phosphoinositide 3-kinase) family.[5] In a study focused on pyrazolopyrimidine inhibitors, the introduction of chiral morpholine derivatives led to enantiomers with distinct selectivity and potency profiles.[5] Specifically, for a series of regioisomers, the (R)-enantiomer consistently demonstrated a higher affinity for mTOR compared to its (S)-counterpart.[6] This highlights the profound impact of stereochemistry on target engagement.
Comparative Analysis: A Case Study of (S)- and (R)-Morpholine Scaffolds Targeting mTOR/PI3K
To illustrate the practical implications of morpholine stereochemistry, we will examine a case study inspired by the findings of Zask et al. (2009), who investigated chiral morpholine derivatives as mTOR inhibitors with selectivity over PI3Kα.[5] While the original paper provides a broader structure-activity relationship (SAR), we will focus on a representative pair of (S)- and (R)-enantiomers to exemplify the comparative workflow.
In Silico Analysis: Comparative Molecular Docking
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[7] This allows for a rational, structure-based approach to understanding the differences in activity between enantiomers.
This protocol outlines the general steps for performing a comparative docking study of enantiomeric ligands.
-
Protein Preparation:
-
Obtain the crystal structure of the target kinase (e.g., mTOR or PI3Kα) from the Protein Data Bank (PDB).
-
Prepare the protein for docking using software like AutoDock Tools.[1] This typically involves removing water molecules, adding polar hydrogens, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate 3D structures of the (S)- and (R)-enantiomers of the morpholine-based inhibitor. This can be done using chemical drawing software like ChemDraw and then converting to a 3D format.
-
Prepare the ligands for docking in AutoDock Tools by assigning rotatable bonds and saving them in the PDBQT format. It is crucial to ensure the stereochemistry is correctly defined for each enantiomer.
-
-
Grid Box Definition:
-
Define the docking search space (the "grid box") around the ATP-binding site of the kinase. This is typically centered on the co-crystallized ligand if available, or on key active site residues.
-
-
Docking Simulation:
-
Run the docking simulation for each enantiomer using AutoDock Vina.[7] Vina will generate a series of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
-
Analysis of Results:
-
Analyze the predicted binding poses and affinities for both enantiomers. Pay close attention to the specific interactions (hydrogen bonds, hydrophobic contacts) formed between each ligand and the protein residues.
-
Visualize the docked poses using software like PyMOL or Chimera to qualitatively assess the differences in binding modes.
-
In our case study, molecular modeling suggests that the enhanced selectivity of certain morpholine derivatives for mTOR over PI3Kα is due to a single amino acid difference in the active site (Phe961 in PI3Kα vs. Leu in mTOR). This creates a deeper pocket in mTOR that can better accommodate specific morpholine substituents.[5]
When comparing the (S)- and (R)-enantiomers, the docking results would likely show that the (R)-enantiomer achieves a more favorable binding pose within the mTOR active site. This could be due to the morpholine substituent being oriented to form an additional hydrogen bond or to fit more snugly into a hydrophobic pocket, resulting in a lower (more favorable) predicted binding energy.
Experimental Validation: Measuring Binding Affinity
While in silico methods provide valuable insights, experimental validation is crucial to confirm the computational predictions.[8] Several biophysical techniques can be employed to quantitatively measure the binding affinity of the (S)- and (R)-enantiomers to the target kinase.
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[9][10]
-
Sample Preparation:
-
Prepare purified kinase protein and the synthesized (S)- and (R)-enantiomers in the same buffer to minimize heats of dilution.[9]
-
Accurately determine the concentrations of the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter and the ligand solution into the titration syringe.
-
Perform a series of injections of the ligand into the protein solution, measuring the heat change after each injection.
-
Repeat the experiment for both the (S)- and (R)-enantiomers.
-
-
Data Analysis:
-
Integrate the heat signals to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS for each enantiomer.
-
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon ligand binding, providing kinetic data (kon and koff) in addition to binding affinity (Kd).[11][12]
-
Fluorescence Polarization (FP): FP assays measure the change in the polarization of fluorescently labeled light upon binding of a small fluorescently-labeled ligand to a larger protein.[13][14] This technique is particularly useful for high-throughput screening in a competitive binding format.
Data Presentation and Interpretation
Table 1: Comparative Docking and Experimental Data for (S)- and (R)-Morpholine Inhibitors
| Ligand | Docking Score (kcal/mol)a | Experimental Kd (nM)b |
| (S)-Enantiomer | -8.5 | 150 |
| (R)-Enantiomer | -10.2 | 15 |
aPredicted binding affinity from AutoDock Vina. bExperimentally determined dissociation constant from ITC.
The hypothetical data in Table 1 illustrates a common scenario where the (R)-enantiomer exhibits both a more favorable docking score and a significantly lower (stronger) experimental Kd value compared to the (S)-enantiomer. This strong correlation between the computational and experimental results validates the docking protocol and provides confidence in the predicted binding modes.
The tenfold difference in experimental binding affinity between the enantiomers underscores the critical importance of stereochemistry in inhibitor design. The more potent (R)-enantiomer would be selected for further lead optimization, while the (S)-enantiomer would be deprioritized.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[15]
Inhibitors targeting key nodes of this pathway, such as PI3K and mTOR, have shown significant promise in cancer therapy. The development of highly selective and potent inhibitors, including those leveraging the stereochemical advantages of chiral morpholine scaffolds, is an active and critical area of research.
Conclusion
References
-
Analytical Characterization of Chiral Drug−Protein Interactions: Comparison between the Optical Biosensor (Surface Plasmon Resonance) Assay and the HPLC Perturbation Method. (2025). Request PDF. [Link]
-
Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. (2025). Request PDF. [Link]
-
Multiple ligands docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. [Link]
-
Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. [Link]
-
A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. (2016). Journal of the American Chemical Society. [Link]
-
A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. (2014). NIH. [Link]
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers. [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. [Link]
-
Characterizing Binding Interactions by ITC. (n.d.). TA Instruments. [Link]
-
Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. (2009). PubMed. [Link]
-
Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. (2017). MDPI. [Link]
-
Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. (2024). MDPI. [Link]
-
(PDF) Fluorescence Polarization Competition Assay: The Range of Resolvable Inhibitor Potency Is Limited by the Affinity of the Fluorescent Ligand. (2025). ResearchGate. [Link]
-
How Is Surface Plasmon Resonance Used In Drug Discovery?. (2025). YouTube. [Link]
-
Synthesis of Biologically Important Chiral Morpholine Derivatives. (n.d.). Dhaka University Journal of Science. [Link]
-
Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. (2021). Journal of Applied Pharmaceutical Science. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). LCGC. [Link]
-
AutoDock Vina Documentation. (n.d.). AutoDock Vina. [Link]
-
How to perform competitive binding study by ITC ?. (2017). ResearchGate. [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]
-
Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2024). MDPI. [Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). PMC - NIH. [Link]
-
A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37•RPN13. (2018). PMC - NIH. [Link]
-
AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. (2010). PMC - NIH. [Link]
-
A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. (2014). Semantic Scholar. [Link]
-
Autodock - Vina Protocol. (n.d.). Scribd. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. (2025). ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI. [Link]
-
Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. (2019). PubMed. [Link]
-
Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]
-
Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase‐4 Inhibitors and Their Relationship to Structure. (2016). ACS Publications. [Link]
-
measuring drug-target binding with SPR & ITC binding assays. (2023). YouTube. [Link]
-
Fluorescence Polarization Assays. (2024). YouTube. [Link]
-
Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors. (2016). PubMed. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37•RPN13 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
